4-Ethylpiperazin-2-one hydrochloride
Description
BenchChem offers high-quality 4-Ethylpiperazin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylpiperazin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-ethylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-7-6(9)5-8;/h2-5H2,1H3,(H,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWOBMIYJFZIIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 4-Ethylpiperazin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of 4-Ethylpiperazin-2-one hydrochloride, a compound of interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in pharmacologically active compounds, and understanding the detailed molecular characteristics of its derivatives is crucial for the design of novel therapeutics.[1][2] This document delves into the synthesis, structural elucidation, and physicochemical properties of 4-Ethylpiperazin-2-one hydrochloride, offering insights grounded in established scientific principles and analytical techniques.
Introduction and Significance
4-Ethylpiperazin-2-one hydrochloride belongs to the piperazinone class of heterocyclic compounds. The piperazine ring is a common motif in numerous marketed drugs, conferring favorable pharmacokinetic properties.[3] The introduction of an ethyl group at the N4 position and a carbonyl group at the C2 position creates a molecule with specific steric and electronic features that can influence its biological activity and metabolic stability. The hydrochloride salt form is often utilized to improve solubility and stability.
Table 1: Chemical Identity of 4-Ethylpiperazin-2-one Hydrochloride
| Identifier | Value | Source |
| IUPAC Name | 4-ethylpiperazin-2-one;hydrochloride | [4] |
| CAS Number | 65464-00-8 | [5] |
| Molecular Formula | C6H13ClN2O | [5] |
| Molecular Weight | 164.63 g/mol | [5] |
| SMILES String | O=C1NCCN(CC)C1.[H]Cl | [5] |
Synthesis and Purification
A plausible and efficient synthesis of 4-Ethylpiperazin-2-one involves a two-step process starting from commercially available reagents. The general strategy involves the formation of the piperazin-2-one ring followed by N-alkylation.
Proposed Synthesis Pathway
A common method for the synthesis of piperazin-2-ones is the reaction of an N-substituted ethylenediamine with a chloroacetylating agent.[6][7] This is followed by an intramolecular cyclization. The N-ethyl substituent can be introduced either at the beginning with N-ethylethylenediamine or by alkylation of the piperazin-2-one precursor.
Protocol 1: Synthesis of 4-Ethylpiperazin-2-one Hydrochloride
Step 1: Synthesis of Piperazin-2-one
-
To a solution of ethylenediamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add chloroacetyl chloride dropwise at 0 °C with vigorous stirring.[6][8] A base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture is then heated to reflux to promote intramolecular cyclization, leading to the formation of piperazin-2-one.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: N-Ethylation of Piperazin-2-one
-
Dissolve the purified piperazin-2-one in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the secondary amine.
-
Introduce ethyl iodide or ethyl bromide as the alkylating agent and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).[9]
-
The resulting 4-Ethylpiperazin-2-one can be purified by column chromatography.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 4-Ethylpiperazin-2-one in a suitable organic solvent like diethyl ether or isopropanol.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield 4-Ethylpiperazin-2-one hydrochloride.
Caption: Proposed synthetic pathway for 4-Ethylpiperazin-2-one hydrochloride.
Structural Elucidation
The definitive molecular structure of 4-Ethylpiperazin-2-one hydrochloride is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. X-ray crystallography would provide the ultimate confirmation of the solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Ethylpiperazin-2-one hydrochloride is expected to show distinct signals for the ethyl group and the piperazinone ring protons. The chemical shifts are influenced by the electron-withdrawing carbonyl group and the positively charged nitrogen in the hydrochloride salt.
Predicted ¹H NMR Data (in D₂O):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -CH₂CH₃ |
| ~3.0 | Quartet | 2H | -CH₂ CH₃ |
| ~3.4 | Triplet | 2H | -N-CH₂ -CH₂-NH- |
| ~3.6 | Triplet | 2H | -N-CH₂-CH₂ -NH- |
| ~4.1 | Singlet | 2H | -CO-CH₂ -N- |
Note: Predicted values are based on related structures and general NMR principles. Actual values may vary.[2][10]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data (in D₂O):
| Chemical Shift (ppm) | Assignment |
| ~12 | -CH₂C H₃ |
| ~45 | -C H₂CH₃ |
| ~48 | -N-C H₂-CH₂-NH- |
| ~50 | -N-CH₂-C H₂-NH- |
| ~55 | -CO-C H₂-N- |
| ~170 | C =O |
Note: Predicted values are based on related structures and general NMR principles.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Ethylpiperazin-2-one, the molecular ion peak (M+) would be observed at m/z 128 (for the free base). The hydrochloride salt itself is not typically observed in the gas phase.
Predicted Fragmentation Pattern:
The fragmentation of piperazine derivatives in mass spectrometry often involves cleavage of the ring.[12] Key predicted fragments for 4-Ethylpiperazin-2-one would include:
-
Loss of the ethyl group: [M - 29]+
-
Cleavage of the piperazinone ring: yielding various smaller charged fragments.
Caption: Predicted major fragmentation pathways for 4-Ethylpiperazin-2-one.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3200 | N-H stretch (from the protonated amine) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1680-1650 | C=O stretch (amide) |
| ~1450 | C-H bend (aliphatic) |
| ~1200-1000 | C-N stretch |
Note: Predicted values are based on characteristic group frequencies for similar compounds.[13]
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the conformation of the piperazinone ring in the solid state. For piperazine derivatives, the ring typically adopts a chair conformation.[1] The crystal structure would also reveal the hydrogen bonding interactions involving the hydrochloride ion and the amide group.
Physicochemical Properties and Safety
Table 2: Physicochemical Properties of 4-Ethylpiperazin-2-one Hydrochloride
| Property | Value | Notes |
| Physical State | Solid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage | Sealed in a dry place at room temperature | [5] |
| Solubility | Expected to be soluble in water and polar organic solvents | General property of hydrochloride salts. |
Safety Precautions:
As with any chemical, 4-Ethylpiperazin-2-one hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[14] In case of exposure, follow standard first-aid procedures. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of 4-Ethylpiperazin-2-one hydrochloride, a compound with potential applications in drug discovery. A plausible synthetic route has been outlined, and its structural features have been elucidated through the prediction and interpretation of spectroscopic data. The information presented herein serves as a valuable resource for researchers and scientists working with this and related piperazinone derivatives. Further experimental validation of the predicted data is recommended for a complete characterization of this molecule.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75539471, 4-Ethylpiperazin-2-one hydrochloride. [Link]
-
Lead Sciences. 4-Ethylpiperazin-2-one hydrochloride. [Link]
-
Lead Sciences. 4-Ethylpiperazin-2-one hydrochloride. [Link]
-
Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
The Royal Society of Chemistry. Supporting Information for - A Palladium-Catalyzed Three-Component Reaction of Arylhydrazines, Terminal Alkynes, and Oxygen: A Novel and Efficient Synthesis of Internal Alkynes. [Link]
-
MDPI. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]
-
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]
-
ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]
-
National Institutes of Health. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
-
Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]
-
Semantic Scholar. Spectral investigation and normal coordinate analysis of piperazine. [Link]
-
Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]
- Google Patents.
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
- Google Patents. Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
-
ResearchGate. What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. [Link]
-
Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]
-
ResearchGate. Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. [Link]
-
National Institutes of Health. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Semantic Scholar. A facile amidation of chloroacetyl chloride using DBU. [Link]
-
PubMed. New substituted piperazines as ligands for melanocortin receptors. Correlation to the X-ray structure of "THIQ". [Link]
-
ResearchGate. FT-IR spectrum of LLPCl. [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]
-
Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
-
Australian Government Department of Health. Piperazine: Human health tier II assessment. [Link]
-
YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]
-
Journal of Emerging Trends and Novel Research. FTIR INTERPRETATION OF DRUGS. [Link]
-
Wikipedia. Clozapine. [Link]
Sources
- 1. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 4. 4-Ethylpiperazin-2-one hydrochloride [synhet.com]
- 5. 4-Ethylpiperazin-2-one hydrochloride - Lead Sciences [lead-sciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]
- 11. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Predicted Spectral Data of 4-Ethylpiperazin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a detailed analysis of the predicted spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 4-Ethylpiperazin-2-one hydrochloride. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to offer a robust, predictive interpretation. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.
Molecular Structure and Spectroscopic Overview
4-Ethylpiperazin-2-one hydrochloride is a heterocyclic compound featuring a piperazinone core with an ethyl group at the N4 position. The presence of a hydrochloride salt will influence the spectral features, particularly in the NMR and IR spectra, due to the protonation of the tertiary amine. Understanding the interplay of the functional groups—amide, tertiary amine, and aliphatic chains—is key to interpreting its spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Ethylpiperazin-2-one hydrochloride, both ¹H and ¹³C NMR will provide distinct signals corresponding to the unique chemical environments of the protons and carbons.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 4-Ethylpiperazin-2-one hydrochloride in a suitable deuterated solvent like D₂O or DMSO-d₆ is expected to show signals corresponding to the ethyl group and the three methylene groups of the piperazinone ring. The hydrochloride form will likely lead to a downfield shift of protons near the protonated nitrogen.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |
| ~1.2-1.4 | Triplet | 3H | -CH₂CH₃ | Typical chemical shift for a methyl group adjacent to a methylene group.[1] |
| ~3.0-3.3 | Quartet | 2H | -CH₂ CH₃ | Methylene protons adjacent to a methyl group and a nitrogen atom.[1] |
| ~3.4-3.6 | Triplet | 2H | CH₂ (5) | Methylene protons adjacent to the protonated tertiary amine. |
| ~3.6-3.8 | Singlet | 2H | CH₂ (3) | Methylene protons adjacent to the amide nitrogen. |
| ~4.0-4.2 | Triplet | 2H | CH₂ (6) | Methylene protons adjacent to the amide carbonyl group. |
| ~8.0-9.0 | Broad Singlet | 1H | NH (1) | Amide proton, which may exchange with D₂O. |
| ~10.0-12.0 | Broad Singlet | 1H | N⁺H (4) | Proton on the tertiary amine due to the hydrochloride salt. This signal will be broad and may also exchange with D₂O. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton. Each carbon atom in a unique electronic environment will give a distinct signal.[2][3]
| Predicted Chemical Shift (ppm) | Assignment | Justification |
| ~10-15 | -CH₂CH₃ | Aliphatic methyl carbon. |
| ~45-50 | -CH₂ CH₃ | Aliphatic methylene carbon attached to nitrogen. |
| ~48-53 | C H₂(5) | Piperazinone ring carbon adjacent to the protonated tertiary amine. |
| ~50-55 | C H₂(3) | Piperazinone ring carbon adjacent to the amide nitrogen. |
| ~55-60 | C H₂(6) | Piperazinone ring carbon adjacent to the carbonyl group. |
| ~165-170 | C =O | Amide carbonyl carbon. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for structural verification.
-
Sample Preparation: Dissolve 5-10 mg of 4-Ethylpiperazin-2-one hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which can confirm the connectivity of the molecule.
-
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of 4-Ethylpiperazin-2-one hydrochloride will be characterized by absorptions corresponding to the amide functional group, C-H bonds, and the N⁺-H bond of the hydrochloride.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| ~3200-3400 | Medium, Broad | N-H stretch (amide) | Characteristic stretching vibration for an N-H bond in a secondary amide. |
| ~2400-2700 | Broad | N⁺-H stretch | Broad absorption due to the stretching of the protonated tertiary amine in the hydrochloride salt. |
| ~2850-3000 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the ethyl group and the piperazinone ring. |
| ~1650-1680 | Strong | C=O stretch (amide) | A strong absorption band characteristic of the carbonyl group in a cyclic amide (lactam). |
| ~1400-1500 | Medium | C-H bend (aliphatic) | Bending vibrations of the methylene and methyl groups. |
| ~1200-1300 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bonds in the piperazinone ring. |
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation: Place a small amount of the solid 4-Ethylpiperazin-2-one hydrochloride sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Caption: Workflow for FTIR-ATR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural elucidation.
Predicted Mass Spectral Data
For analysis by mass spectrometry, the sample is typically introduced as the free base. The molecular weight of 4-Ethylpiperazin-2-one is 128.17 g/mol . The hydrochloride salt will not be observed in the gas phase under typical MS conditions.
-
Molecular Ion (M⁺): m/z = 128
-
Protonated Molecular Ion ([M+H]⁺): m/z = 129 (in ESI or CI)
Predicted Fragmentation Pattern:
The fragmentation of 4-Ethylpiperazin-2-one is likely to proceed via cleavage alpha to the nitrogen atoms and the carbonyl group.
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 128 | [C₆H₁₂N₂O]⁺ | Molecular ion of the free base. |
| 113 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 99 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 85 | [M - HNCO]⁺ | Loss of isocyanic acid. |
| 70 | [C₄H₈N]⁺ | Cleavage of the piperazinone ring. |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperazinone ring. |
Experimental Protocol for MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of 4-Ethylpiperazin-2-one hydrochloride (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 129) and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Caption: Workflow for ESI-MS data acquisition.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the NMR, IR, and MS spectral data for 4-Ethylpiperazin-2-one hydrochloride. The predicted data, based on sound spectroscopic principles and comparison with related structures, offers a strong foundation for the identification and characterization of this compound. It is recommended that this predicted data be confirmed with experimental results when the compound becomes available for analysis.
References
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and spectral properties of new piperazine derivatives and a structural study. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(2-Dimethylaminoethyl)-4-ethylpiperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
Wikipedia. (n.d.). Clozapine. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(4-chlorophenyl)-N-[(E)-1-(2-thienyl)ethylidene]-1-piperazinamine. Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
-
National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
ResearchGate. (n.d.). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of 4H-1,4-benzothiazine and substituted piperazine mixture... Retrieved from [Link]
-
NIST WebBook. (n.d.). sodium 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonate. Retrieved from [Link]
Sources
The Piperazinone Core: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The piperazinone core, a six-membered heterocyclic scaffold containing two nitrogen atoms and a carbonyl group, has emerged as a structure of significant interest in medicinal chemistry. As a derivative of the well-established piperazine ring, it retains the beneficial physicochemical properties that make piperazine a "privileged scaffold" while introducing unique structural and electronic features.[1][2] The integrated amide bond imparts a degree of rigidity, influences hydrogen bonding capacity, and provides an additional vector for molecular recognition. This guide provides a comprehensive overview of the piperazinone core, detailing its fundamental properties, common synthetic strategies, and its successful application across diverse therapeutic areas, including virology, oncology, and neurology. By synthesizing field-proven insights with rigorous scientific data, this document serves as a technical resource for researchers aiming to leverage the piperazinone scaffold in the design and development of next-generation therapeutics.
The Piperazinone Scaffold: A Strategic Evolution in Heterocyclic Chemistry
In the vast landscape of heterocyclic chemistry, the piperazine ring is one of the most frequently utilized scaffolds in FDA-approved pharmaceuticals.[3][4] Its prevalence is due to a combination of desirable traits: the two nitrogen atoms provide handles for synthetic modification, modulate basicity and solubility, and can improve the overall pharmacokinetic (ADME) profile of a drug candidate.[5][6][7]
The piperazinone core is a structural variant of piperazine, characterized by the incorporation of a carbonyl group adjacent to one of the ring nitrogens, forming a cyclic amide or lactam. This seemingly minor modification has profound implications for its role in medicinal chemistry.
Key Distinctions and Advantages:
-
Reduced Basicity: The amide nitrogen in the piperazinone ring is significantly less basic than the secondary amines of a piperazine, which can be crucial for avoiding off-target effects, such as hERG channel inhibition, and for fine-tuning a compound's pKa.
-
Structural Rigidity: The planar nature of the amide bond reduces the conformational flexibility of the ring compared to piperazine. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[6]
-
Hydrogen Bonding: The carbonyl oxygen acts as an excellent hydrogen bond acceptor, while the amide N-H (if unsubstituted) serves as a hydrogen bond donor. These features provide additional points of interaction for anchoring a molecule within a target's active site.
These attributes make the piperazinone core a versatile and powerful building block for creating potent and selective modulators of biological targets.
General Synthetic Strategies
The construction of the piperazinone core can be approached from several angles, generally categorized as either linear synthesis with a late-stage cyclization or a convergent approach using a pre-formed piperazinone synthon. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Common Synthetic Routes:
-
Intramolecular Cyclization: A prevalent method involves the formation of the amide bond in an acyclic precursor. This is often achieved by reacting a diamine-containing intermediate with an activated carboxylic acid derivative (like an acyl chloride or ester) or a halo-acetylating agent, followed by base-mediated intramolecular cyclization to form the lactam ring.[8]
-
Synthon-Based Approach: Alternatively, a pre-formed piperazinone ring, acting as a synthon, can be functionalized. This is a highly efficient strategy, particularly in late-stage diversification. For example, a protected piperazinone can be subjected to N-arylation or N-alkylation reactions to install desired pharmacophoric groups.[8]
The development of the CDK4/6 inhibitor Trilaciclib provides an excellent illustration of these strategies, where both intramolecular condensation and the use of a 1,4-diazaspiro[5.5]undecan-3-one synthon were successfully employed in different synthetic routes.[8]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The piperazinone scaffold has been successfully incorporated into drug candidates across multiple therapeutic areas. Its ability to serve as a rigid and well-defined core allows for the precise spatial orientation of substituents to maximize interactions with biological targets.[9][10]
Antiviral Agents
The 2-piperazinone scaffold has proven to be particularly fruitful in the discovery of potent anti-HIV agents.[11] Research has demonstrated that derivatives incorporating this core can exhibit significantly enhanced activity compared to established standards.
A notable example is a phenylalanine derivative bearing a 2-piperazinone moiety and a p-amino-substituted benzenesulfonyl group.[11] This compound demonstrated potent anti-HIV activity with a half-maximal effective concentration (EC₅₀) that was over five times lower than the reference compound PF-74.[11] The SAR for this series highlights the criticality of the benzenesulfonyl group for activity, while the piperazinone core acts as the central scaffold, likely orienting the key pharmacophores for optimal target engagement.
| Compound Class | Example | Target/Assay | Activity (EC₅₀) | Selectivity Index (SI) | Reference |
| 2-Piperazinone Derivative | Phenylalanine derivative with p-amino-benzenesulfonyl group | Anti-HIV Activity | 0.09 ± 0.03 µM | >383 | [11] |
| Reference Standard | PF-74 | Anti-HIV Activity | 0.52 ± 0.18 µM | N/A | [11] |
Table 1: Comparative in vitro anti-HIV activity of a 2-piperazinone derivative against a reference standard.[11]
Anticancer Agents
In oncology, the piperazinone ring is present in approved drugs and numerous clinical candidates.[9][12] The rigid scaffold is ideal for designing inhibitors of well-defined targets like protein kinases.
Trilaciclib , an FDA-approved myeloprotective agent, is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor that features a spirocyclic piperazinone (ketopiperazine) moiety.[8] In this molecule, the piperazinone ring serves two primary purposes:
-
Scaffolding: It acts as a rigid linker, correctly positioning the pyrimidine and cyclohexyl groups for optimal binding within the ATP pocket of the CDK4 and CDK6 enzymes.
-
Physicochemical Properties: It contributes to the overall drug-like properties of the molecule, including solubility and metabolic stability.
The development of Trilaciclib underscores the utility of the piperazinone core in constructing highly specific and potent enzyme inhibitors.[8]
Central Nervous System (CNS) Disorders
The parent piperazine scaffold is ubiquitous in drugs targeting the CNS, where its ability to cross the blood-brain barrier and interact with targets like G-protein coupled receptors (GPCRs) is well-documented.[13][14] Piperazinone-containing compounds are being explored as a logical extension for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.[3][15]
For instance, piperazine-substituted chalcones have been investigated as multi-target inhibitors of monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), all of which are implicated in the pathophysiology of neurodegenerative diseases.[3] The piperazinone core can be used to modulate the polarity and hydrogen bonding potential of these molecules, fine-tuning their properties for CNS penetration and target engagement.
Case Study: Representative Synthetic Protocol
To provide a practical understanding of piperazinone synthesis, the following section details a generalized, step-by-step methodology inspired by a route used for the synthesis of the core for Trilaciclib.[8] This protocol illustrates the intramolecular cyclization strategy.
Objective: Synthesis of a Piperazinone Core via Intramolecular Lactamization.
Methodology:
-
Step 1: Starting Material Preparation
-
Begin with a suitable N-protected ethylenediamine derivative (e.g., N-Boc-ethylenediamine). The Boc protecting group is chosen for its stability under various reaction conditions and its facile removal under acidic conditions.
-
Dissolve the protected diamine in an appropriate aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
-
Step 2: Acylation Reaction
-
Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and minimize the formation of di-acylated byproducts.
-
Add a solution of methyl bromoacetate (or another suitable α-halo ester) dropwise to the cooled diamine solution. The slow addition ensures the reaction remains controlled.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or LC-MS analysis.
-
-
Step 3: Work-up and Isolation of Intermediate
-
Quench the reaction by adding water.
-
Perform an aqueous extraction using an organic solvent (e.g., DCM or ethyl acetate) to separate the acylated product from water-soluble salts.
-
Wash the combined organic layers with brine to remove residual water, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude acyclic intermediate.
-
Purify the intermediate, if necessary, using column chromatography on silica gel.
-
-
Step 4: Deprotection and Intramolecular Cyclization
-
Dissolve the purified intermediate in a suitable solvent.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group. The resulting free amine is now positioned to attack the ester carbonyl.
-
Upon deprotection, add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to neutralize the ammonium salt and facilitate the intramolecular nucleophilic attack of the amine onto the ester. This spontaneous cyclization forms the desired piperazinone ring (lactam).
-
Monitor the reaction for completion.
-
-
Step 5: Final Isolation and Purification
-
Remove the solvent under reduced pressure.
-
Purify the final piperazinone product via column chromatography or recrystallization to obtain a compound of high purity, which can be confirmed by NMR spectroscopy and mass spectrometry.
-
This self-validating protocol includes temperature control to manage reactivity, inert atmosphere to ensure reagent stability, and standard purification techniques to guarantee the identity and purity of the intermediate and final product.
Future Perspectives and Challenges
The piperazinone core is poised for continued prominence in drug discovery. Its unique blend of properties makes it an attractive scaffold for tackling increasingly complex biological targets.
-
Future Directions: Expect to see the piperazinone core utilized in the design of covalent inhibitors, where the lactam can be modified to include a reactive "warhead," and in proteolysis-targeting chimeras (PROTACs), where its rigid nature can serve as an effective linker component.
-
Challenges: A primary challenge lies in the stereoselective synthesis of substituted piperazinones. Developing robust and scalable asymmetric synthetic routes to access chiral piperazinone cores will be crucial for advancing their application in stereospecific drug-target interactions.
Conclusion
The piperazinone core represents a highly valuable and privileged scaffold in modern medicinal chemistry. By building upon the well-established utility of the piperazine ring, it offers medicinal chemists a sophisticated tool to fine-tune the structural, electronic, and physicochemical properties of drug candidates. Its successful application in approved drugs like Trilaciclib and its promise in developing novel antiviral and CNS agents highlight its significant therapeutic potential.[8] As synthetic methodologies become more advanced, the strategic deployment of the piperazinone core will undoubtedly continue to drive the discovery of innovative medicines for a wide range of human diseases.
References
-
MDPI. (n.d.). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Retrieved from [Link]
-
Preprints.org. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. Retrieved from [Link]
-
MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity.
-
ResearchGate. (n.d.). SAR of piperazine bearing phthalazinone derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
-
SILAE. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
ScienceDirect. (n.d.). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]
-
PubMed. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]
-
ResearchGate. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
PubMed Central (PMC) - NIH. (n.d.). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Retrieved from [Link]
-
ResearchGate. (n.d.). Some FDA‐approved piperazine‐containing drugs. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research. Retrieved from [Link]
-
PubMed. (n.d.). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Retrieved from [Link]
-
Preprints.org. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
DOI. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
A Comprehensive Safety & Handling Guide for 4-Ethylpiperazin-2-one hydrochloride
This technical guide serves as an essential resource for researchers, scientists, and drug development professionals working with 4-Ethylpiperazin-2-one hydrochloride (CAS No: 65464-00-8). As a specialized chemical intermediate, likely utilized in the synthesis of complex pharmaceutical compounds, a thorough understanding of its safety profile and handling requirements is paramount.[1] This document moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more contextualized understanding of the material's potential hazards, drawing upon available data and insights from structurally related compounds to establish a robust framework for safe laboratory practices.
The core challenge in handling this compound is the limited availability of comprehensive, publicly accessible toxicological and physicochemical data. Therefore, this guide is built on a principle of prudent caution, advocating that in the absence of specific data, the compound should be handled with the same level of care as substances with known, comparable hazard profiles.
Section 1: Compound Identification and Physicochemical Profile
Precise identification is the foundation of chemical safety. 4-Ethylpiperazin-2-one hydrochloride is a heterocyclic compound belonging to the piperazine family.[1] The hydrochloride salt form generally enhances water solubility and stability but can also introduce corrosive properties.
| Parameter | Value | Source |
| IUPAC Name | 4-ethylpiperazin-2-one;hydrochloride | [1] |
| CAS Number | 65464-00-8 | [1] |
| PubChem CID | 75539471 | [1] |
| Molecular Formula | C6H13ClN2O | Inferred |
| Molecular Weight | 164.64 g/mol | Inferred |
| Physical State | Data Not Available (Likely a solid) | [2][3] |
| Solubility | Data Not Available | [2] |
| Melting Point | Data Not Available | [2] |
| Boiling Point | Data Not Available | [2] |
| Flash Point | Data Not Available | [2] |
| Auto-ignition Temp. | Data Not Available | [2] |
Section 2: Hazard Assessment and Toxicological Profile
A complete toxicological assessment for 4-Ethylpiperazin-2-one hydrochloride has not been published. However, crucial safety inferences can be drawn from its GHS classification and data from analogous structures.
GHS Classification: The compound is associated with the GHS07 "Exclamation Mark" pictogram.[1] This symbol indicates one or more of the following potential hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
-
May cause an allergic skin reaction
-
Harmful to the ozone layer
Based on the safety data for structurally similar compounds like Piperidin-4-one hydrochloride, it is prudent to assume this compound exhibits similar hazards.[4] Therefore, researchers should operate under the assumption that 4-Ethylpiperazin-2-one hydrochloride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .[4][5]
Toxicological Data Summary:
-
Acute Toxicity (Oral, Dermal, Inhalation): No specific data (e.g., LD50) is available. Assume it is harmful if swallowed, consistent with the GHS07 classification.[1][4]
-
Skin Corrosion/Irritation: Expected to be a skin irritant.[4][5] Prolonged contact should be avoided.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[4][5] Direct eye contact could lead to significant injury.
-
Respiratory/Skin Sensitization: Data not available, but the potential for sensitization should not be ruled out.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available to assess these endpoints.[6][7]
Section 3: Core Protocols for Safe Handling and Storage
A proactive and informed approach to handling and storage is critical. The following protocols are designed to mitigate the risks identified in the hazard assessment.
Engineering Controls & Ventilation
The primary engineering control for handling this solid compound is a certified chemical fume hood. This is non-negotiable. The causality is clear: a fume hood prevents the inhalation of fine particulates that could cause respiratory tract irritation and minimizes the dispersal of the compound into the laboratory environment in case of a spill.[2][4] All weighing and solution preparation activities must be conducted within a fume hood.
Personal Protective Equipment (PPE)
Appropriate PPE is the most direct barrier between the researcher and the chemical. The following ensemble is mandatory:
-
Eye Protection: Tightly fitting safety goggles with side-shields are required to protect against airborne particles and splashes.[2][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contamination is suspected.[2] The rationale is to prevent skin irritation from direct contact.
-
Body Protection: A standard laboratory coat must be worn and fully fastened. For larger quantities, a chemical-resistant apron may be advisable.
-
Respiratory Protection: If there is any risk of dust formation outside of a fume hood (a scenario that should be avoided), a full-face respirator with an appropriate particulate filter should be used.[2][3]
Storage Requirements
Proper storage is essential for maintaining the chemical's integrity and ensuring laboratory safety.
-
Container: Store in the original, tightly closed container.[2][4]
-
Environment: The storage location must be a cool, dry, and well-ventilated area.[2][3] Hydrochloride salts can be hygroscopic; moisture can lead to degradation and clumping.
-
Incompatibilities: Store away from strong oxidizing agents and foodstuff containers.[2][4][6]
Step-by-Step Weighing and Solution Preparation Protocol
This protocol is a self-validating system designed to ensure safety at each step.
-
Preparation:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don the required PPE (goggles, gloves, lab coat).
-
Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.
-
Gather all necessary equipment: spatula, weigh boat, vial for the final solution, solvent, and vortex mixer.
-
-
Weighing:
-
Carefully open the container inside the fume hood to avoid generating airborne dust.
-
Using a clean spatula, transfer the desired amount of 4-Ethylpiperazin-2-one hydrochloride to the weigh boat on a tared balance.
-
Perform the transfer slowly and deliberately to minimize dust formation.[2]
-
Once the desired mass is obtained, securely close the primary container.
-
-
Solubilization:
-
Carefully transfer the weighed solid into the designated vial.
-
Add the appropriate solvent to the vial.
-
Cap the vial securely and mix via vortexing or sonication until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated materials (e.g., wipes) in the designated solid chemical waste container.
-
Wipe the spatula clean.
-
Wipe down the work surface within the fume hood.
-
Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[4]
-
Section 4: Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and correct response is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2] |
Spill Management Protocol
For a small spill of solid material:
-
Ensure the area is well-ventilated (preferably within a fume hood).
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid dry sweeping which can generate dust.[2]
-
Clean the spill area with a wet cloth or paper towel and dispose of all cleanup materials in the hazardous waste container.
-
Prevent the spilled material from entering drains or waterways.[2]
Section 5: Disposal and Environmental Considerations
Chemical waste must be handled responsibly to protect personnel and the environment.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][3]
-
Environmental Precautions: Do not allow the material to contaminate water, soil, or enter sewer systems.[2] Discharge into the environment must be avoided.[2]
Section 6: Visualization of Safety Workflows
To further clarify the required procedures, the following diagrams illustrate the logical flow for handling and emergency response.
Caption: Standard workflow for safely handling 4-Ethylpiperazin-2-one hydrochloride.
Caption: Emergency response logic tree for an exposure event.
References
-
Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Carl ROTH. [Link]
-
Safety Data Sheet: HEPES ≥99,5 %, BioScience-Grade. Carl ROTH. [Link]
Sources
Substituted Piperazin-2-ones: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The piperazin-2-one core is a six-membered heterocyclic motif that has firmly established itself as a "privileged structure" in medicinal chemistry.[1] Its unique combination of structural rigidity, hydrogen bonding capabilities, and multiple points for chemical diversification makes it an ideal scaffold for designing novel therapeutic agents.[2] The two nitrogen atoms at positions 1 and 4, along with the carbonyl group at position 2, provide a rich chemical handle for modulating physicochemical properties like solubility and bioavailability, as well as for fine-tuning interactions with biological targets.[3] This guide provides a senior application scientist's perspective on the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted piperazin-2-ones, offering field-proven insights into leveraging this versatile scaffold for drug discovery.
The Strategic Advantage of the Piperazin-2-one Core
The value of the piperazin-2-one scaffold lies in its inherent structural and chemical properties. Unlike the more flexible, parent piperazine ring, the integrated lactam functionality introduces a degree of conformational constraint. This pre-organization can reduce the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity.[2]
The key advantages include:
-
Multiple Diversification Points: The N1 and N4 positions, as well as the carbon atoms of the ring, can be readily functionalized, allowing for a systematic exploration of chemical space to optimize potency and pharmacokinetic profiles.[4]
-
Improved Physicochemical Properties: The nitrogen atoms act as hydrogen bond acceptors, while the N-H group (if unsubstituted) can be a donor. This often confers favorable solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[2]
-
Peptidomimetic Potential: The defined spatial arrangement of heteroatoms makes the piperazin-2-one core an excellent mimic of peptide beta-turns, a common structural motif in protein-protein interactions.[1]
Synthesis of Substituted Piperazin-2-ones: A Modern Approach
While numerous classical methods exist, modern synthetic chemistry favors efficiency, diversity, and stereochemical control. One-pot cascade reactions and asymmetric catalytic methods have become particularly powerful for accessing complex piperazin-2-ones.[1][5] These approaches minimize purification steps and allow for the rapid generation of compound libraries, which is essential for lead discovery and optimization.[1]
A particularly elegant and efficient strategy is the one-pot asymmetric synthesis involving an initial enantioselective epoxidation followed by a tandem epoxide-opening/cyclization cascade.[5] This method provides access to chiral piperazin-2-ones with high enantioselectivity.
Experimental Protocol: Asymmetric Synthesis of a 3-Aryl-Piperazin-2-one
This protocol describes a telescoped, one-pot synthesis adapted from methodologies that emphasize efficiency and stereocontrol.[5]
Objective: To synthesize an enantioenriched 3-aryl-piperazin-2-one from a commercially available α,β-unsaturated nitrile.
Materials:
-
Cinnamonitrile derivative (1.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane (1.5 equiv)
-
Cinchona alkaloid-based urea or thiourea catalyst (e.g., quinine-derived thiourea) (0.1 equiv)
-
N-Boc-ethylenediamine (1.2 equiv)
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Step-by-Step Methodology:
-
Enantioselective Epoxidation (In Situ):
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the cinnamonitrile derivative (1.0 mmol) and the cinchona alkaloid-based catalyst (0.1 mmol) in anhydrous toluene (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyl hydroperoxide (1.5 mmol, 1.5 equiv) dropwise over 5 minutes.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material. The causality here is critical: the chiral catalyst creates a chiral environment, directing the peroxide to attack one face of the alkene preferentially, thus setting the stereocenter of the resulting epoxide.
-
-
Nucleophilic Ring-Opening and Cyclization:
-
Once the epoxidation is complete, add N-Boc-ethylenediamine (1.2 mmol, 1.2 equiv) directly to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The primary amine of the diamine is the more potent nucleophile and selectively attacks the less hindered carbon of the epoxide. This is followed by an intramolecular cyclization, where the secondary amine attacks the nitrile group (which is hydrolyzed in situ or during workup) to form the lactam ring. This one-pot sequence is highly atom-economical.
-
Monitor the formation of the piperazin-2-one product by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure, enantioenriched N-Boc-protected piperazin-2-one.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the enantiomeric excess (ee) using chiral HPLC analysis.
-
This self-validating protocol ensures that the final product's stereochemical integrity is directly linked to the initial catalytic step, providing a reliable method for generating optically active intermediates.
Visualization: Asymmetric Synthesis Workflow
Caption: One-pot asymmetric synthesis of a piperazin-2-one derivative.
Structure-Activity Relationships (SAR): Decoding the Scaffold
Understanding the SAR of substituted piperazin-2-ones is crucial for rational drug design.[4] Modifications at each position can profoundly impact potency, selectivity, and pharmacokinetic properties.[6]
| Position of Substitution | Substituent Type | General Biological Effect | Rationale & Causality |
| N1 | Large, lipophilic groups (e.g., substituted benzyl, benzhydryl) | Often crucial for affinity to CNS targets (e.g., 5-HT receptors) or anticancer activity.[3][6] | These groups frequently occupy hydrophobic pockets in the target protein, forming key van der Waals interactions that anchor the molecule in the binding site. |
| N4 | Small alkyl groups, acyl groups, or H | Modulates solubility and metabolic stability. An unsubstituted N4 can act as a hydrogen bond donor. | Protecting the N4 position (e.g., with a Boc group) is a common synthetic strategy. Deprotection in a final step can reveal a key interaction point or improve water solubility. |
| C3 | Aryl or heteroaryl groups | Can dictate target selectivity and potency. Stereochemistry at this position is often critical for activity.[5] | The substituent at C3 can engage in π-stacking or hydrogen bonding with the target. Asymmetric synthesis is vital as enantiomers often have vastly different biological activities. |
| C5 / C6 | Alkyl or functionalized groups | Can fine-tune conformation and ADME properties. | Substituents on the carbon backbone can introduce steric hindrance that favors a specific ring conformation, which may be the bioactive one. This also affects susceptibility to metabolic enzymes. |
Table 1: Summary of key structure-activity relationships for substituted piperazin-2-ones.
For instance, in the development of 5-HT₂C receptor agonists for treating obesity, a piperazine ring attached to a core structure was found to be essential for potency.[6] Further substitution with small hydrophobic groups on the piperazine moiety enhanced this activity, while larger aromatic groups were detrimental.[6] This demonstrates a clear SAR where the piperazine acts as a key pharmacophore, and its substitution pattern allows for the optimization of receptor engagement.
Therapeutic Applications: From Bench to Bedside
The versatility of the piperazin-2-one scaffold has led to its exploration in a wide range of therapeutic areas.[7][8]
A. Anticancer Agents
Piperazin-2-one derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines.[4][9] Their mechanisms often involve the induction of apoptosis (programmed cell death), a key trait for effective cancer therapeutics.[10]
-
Mechanism of Action: Many piperazin-2-one-based compounds exert their cytotoxic effects by inducing cell cycle arrest, often at the G2/M phase, and subsequently triggering apoptosis through mitochondrial pathways.[11] This can involve the activation of caspases, which are the executioner enzymes of apoptosis.[11] For example, studies have shown that certain derivatives can induce apoptosis in liver and breast cancer cells.[9][10]
-
Field Insight: The key to developing a successful anticancer piperazin-2-one is to achieve selectivity for cancer cells over healthy cells.[4] This is often accomplished by designing the substituents to target proteins that are overexpressed or mutated in cancer cells, such as specific kinases or growth factor receptors.
Visualization: Apoptosis Induction Pathway
Caption: Simplified pathway of apoptosis induced by a piperazin-2-one.
B. Central Nervous System (CNS) Agents
The piperazine moiety is a well-known "CNS-philic" scaffold, and piperazin-2-one derivatives are no exception.[12] Their ability to cross the blood-brain barrier (BBB) makes them suitable candidates for treating a range of neurological and psychiatric disorders.[13][14]
-
Targets and Indications: Substituted piperazin-2-ones have been designed as ligands for various CNS targets, including serotonin (5-HT) and dopamine receptors, making them relevant for conditions like anxiety, depression, and schizophrenia.[12][14] For example, specific derivatives have been investigated as 5-HT₂C agonists for obesity and as potential therapies for Alzheimer's disease by activating TRPC6 channels to restore synaptic function.[6][13]
-
Expert Causality: The success of a CNS drug often hinges on balancing target affinity with the ability to penetrate the BBB. The physicochemical properties of piperazin-2-ones can be tuned to achieve this balance. For instance, increasing lipophilicity with specific N1-aryl substituents can enhance BBB penetration, but this must be carefully optimized to avoid off-target effects and poor solubility.[13]
Conclusion and Future Perspectives
The substituted piperazin-2-one scaffold continues to be a highly valuable and productive platform in drug discovery. Its synthetic tractability, coupled with its favorable pharmacological properties, ensures its relevance for the foreseeable future.
Future research will likely focus on:
-
Stereoselective Synthesis: Developing even more efficient and scalable asymmetric syntheses to access novel, complex, and chirally pure piperazin-2-ones.[15][16]
-
New Biological Space: Exploring the utility of this scaffold against new and challenging targets, such as those involved in protein-protein interactions or epigenetic regulation.
-
Hybrid Molecules: Conjugating the piperazin-2-one core with other pharmacophores to create hybrid molecules with dual or enhanced modes of action.[3]
By integrating modern synthetic strategies with a deep understanding of structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021-10-08). MDPI. [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. ResearchGate. [Link]
-
Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
5-HT2C receptor agonist. Wikipedia. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publisher. [Link]
-
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
-
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
-
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. [Link]
-
Syntheses and transformations of piperazinone rings. A review. ResearchGate. [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate. [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Link]
-
Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry (ACS Publications). [Link]
-
Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Institutes of Health (NIH). [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 15. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Ethyl-piperazinone Compounds: Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ethyl-piperazinone scaffold is a significant heterocyclic motif in modern medicinal chemistry, conferring favorable pharmacokinetic properties and serving as a versatile building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of ethyl-piperazinone compounds. We will explore the fundamental synthetic strategies for constructing the ethyl-piperazinone core, delve into its physicochemical characteristics, and examine its role in the development of drugs targeting a range of diseases, including cancer and central nervous system disorders. Detailed experimental protocols and characterization data are provided to equip researchers with the practical knowledge required to work with this important class of compounds.
Introduction: The Emergence of the Piperazinone Core
The piperazine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[1] Its two nitrogen atoms provide opportunities for substitution, influencing solubility, basicity, and target engagement.[2] The incorporation of a carbonyl group to form a piperazinone introduces a lactam functionality, which can act as a hydrogen bond acceptor and impart conformational rigidity, further enhancing its potential as a pharmacophore.[3]
While the broader class of piperazinones has been explored for some time, the specific subset of ethyl-piperazinone compounds has gained attention for its ability to fine-tune the lipophilicity and metabolic stability of drug candidates. The ethyl group, a small and metabolically robust alkyl substituent, can modulate the overall properties of a molecule without introducing significant steric hindrance. This guide will focus specifically on the discovery, synthesis, and application of compounds bearing this ethyl-piperazinone core.
Synthesis of the Ethyl-piperazinone Core
The construction of the ethyl-piperazinone ring system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The two primary approaches involve either the formation of the piperazinone ring from an ethyl-containing precursor or the introduction of an ethyl group onto a pre-existing piperazinone scaffold.
Cyclization Strategies
One of the most direct methods for synthesizing the piperazinone ring is through the cyclization of appropriately substituted diamines.
A common strategy involves the reaction of N-ethylethylenediamine with an α-haloacetyl halide or a related two-carbon electrophile. This approach directly installs the ethyl group at the N1 position.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. US4602091A - Production of ethylenediamine and N-aminoethylpiperazine from piperazine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 4-Ethylpiperazin-2-one Hydrochloride in Central Nervous System Drug Development
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 4-Ethylpiperazin-2-one hydrochloride as a scaffold in the discovery and development of novel therapeutics targeting the Central Nervous System (CNS). This document outlines the compound's physicochemical properties, its role as a versatile building block, and detailed protocols for in vitro and in vivo assays to evaluate its potential as a CNS drug candidate.
Introduction: The Piperazine Scaffold in CNS Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1] In the realm of CNS drug development, the piperazine moiety is particularly significant. Its presence in a molecule can impart favorable physicochemical properties, such as increased aqueous solubility and basicity, which are critical for oral bioavailability and penetration of the blood-brain barrier (BBB).[2] Many successful CNS drugs, including antipsychotics like clozapine, antidepressants such as vortioxetine, and anxiolytics like buspirone, feature a piperazine core, highlighting its importance in modulating the activity of key neurotransmitter systems.[3]
4-Ethylpiperazin-2-one hydrochloride, a derivative of piperazine, presents itself as a valuable and versatile intermediate for the synthesis of novel CNS drug candidates. Its unique structure, featuring both a secondary amine and a lactam, offers multiple points for chemical modification, allowing for the creation of diverse chemical libraries for screening.
Physicochemical Properties of 4-Ethylpiperazin-2-one Hydrochloride
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in drug synthesis and for predicting the drug-like qualities of its derivatives.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₁₃ClN₂O | - |
| Molecular Weight | 164.63 g/mol | - |
| IUPAC Name | 4-ethylpiperazin-2-one;hydrochloride | - |
| CAS Number | 65464-00-8 | [4] |
| Predicted logP | -0.8 to -0.5 | Computational (e.g., ChemDraw, MarvinSketch) |
| Predicted pKa | 6.5 - 7.5 (for the secondary amine) | Computational (e.g., ACD/Labs Percepta) |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred from structure and hydrochloride salt form. |
| Melting Point | Not readily available in literature. To be determined experimentally. | - |
Note: Some of the physicochemical properties listed above are predicted and should be confirmed experimentally.
Synthesis and Chemical Reactivity
While a specific, detailed synthesis protocol for 4-Ethylpiperazin-2-one hydrochloride is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles for piperazinone synthesis.[5][6] One potential pathway involves the cyclization of an N-ethylethylenediamine derivative with a suitable two-carbon electrophile.
The reactivity of 4-Ethylpiperazin-2-one hydrochloride is centered around its secondary amine and the lactam functionality. The secondary amine is a nucleophile and a base, making it amenable to a variety of chemical transformations, including:
-
N-Arylation: Coupling with aryl halides or boronic acids to introduce aromatic moieties commonly found in CNS drugs.
-
N-Alkylation: Reaction with alkyl halides to introduce diverse alkyl chains.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex side chains.
-
Amide Bond Formation: Acylation with carboxylic acids or their derivatives.
The lactam ring can also be a site for chemical modification, although it is generally less reactive than the secondary amine.
Application in CNS Drug Candidate Synthesis: A Hypothetical Workflow
4-Ethylpiperazin-2-one hydrochloride can serve as a key starting material for the synthesis of novel compounds targeting various CNS receptors, particularly dopamine and serotonin receptors, which are implicated in a range of psychiatric disorders. The following diagram illustrates a hypothetical workflow for utilizing this intermediate in a drug discovery program.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments to assess the potential of novel compounds derived from 4-Ethylpiperazin-2-one hydrochloride as CNS drug candidates.
In Vitro Assays
Objective: To determine the binding affinity of test compounds for the dopamine D2 receptor.
Principle: This is a competitive radioligand binding assay. The ability of a test compound to displace a known radiolabeled ligand from the D2 receptor is measured.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol or Butaclamol.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of a high concentration of the non-specific binding control (e.g., 10 µM Haloperidol).
-
Test Compound: 25 µL of the test compound at various concentrations.
-
-
Add 25 µL of the radioligand to all wells.
-
Add 200 µL of the diluted membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in assay buffer, using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Objective: To determine the functional activity (agonist or antagonist) of test compounds at the serotonin 5-HT2A receptor.
Principle: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium levels. This assay measures changes in intracellular calcium concentration in response to test compounds.[7]
Materials:
-
Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Reference agonist: Serotonin (5-HT).
-
Reference antagonist: Ketanserin.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescent plate reader with calcium measurement capabilities.
Protocol:
-
Cell Plating: Plate the 5-HT2A expressing cells in the microplates and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Assay Procedure:
-
Agonist Mode: Add the test compounds at various concentrations to the wells and measure the fluorescence signal over time.
-
Antagonist Mode: Pre-incubate the cells with the test compounds for a specified period, then add a known concentration of the reference agonist (serotonin) and measure the fluorescence signal.
-
-
Data Acquisition: Use a fluorescent plate reader to measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis:
-
Agonist Mode: Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) for each active compound.
-
Antagonist Mode: Determine the IC₅₀ value for each compound and calculate the Kb (antagonist dissociation constant) using the Schild equation.
-
In Vivo Models
Objective: To assess the potential antidepressant-like activity of test compounds.
Principle: This test is based on the observation that when rodents are placed in an inescapable container of water, they will eventually cease active escape behaviors and adopt an immobile posture. Antidepressant drugs are known to increase the duration of active behaviors (swimming, climbing) and reduce the duration of immobility.[8][9]
Materials:
-
Male or female mice (strain and age should be consistent).
-
A transparent cylindrical container (e.g., 25 cm high, 15 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
-
Stopwatch.
-
Test compounds and vehicle control.
Protocol:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound or vehicle control at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
Test Procedure:
-
Gently place each mouse individually into the cylinder of water.
-
The total duration of the test is typically 6 minutes.[8]
-
Record the entire session using a video camera for later analysis.
-
-
Behavioral Scoring: An observer, blind to the treatment groups, should score the behavior of the mice during the last 4 minutes of the test. The behaviors are typically categorized as:
-
Immobility: The mouse remains floating with only minor movements to keep its head above water.
-
Swimming: The mouse makes active swimming motions.
-
Climbing: The mouse makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
Data Analysis: Calculate the total duration of immobility for each mouse. Compare the immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle group suggests potential antidepressant-like activity.
Objective: To evaluate the potential antipsychotic-like activity of test compounds by measuring their effect on sensorimotor gating.
Principle: Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus (pulse). Deficits in PPI are observed in certain psychiatric disorders, such as schizophrenia. Antipsychotic drugs can often restore these deficits.[10][11]
Materials:
-
Male or female rats (strain and age should be consistent).
-
A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.
-
Test compounds and vehicle control.
Protocol:
-
Acclimation: Allow the rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound or vehicle control at a predetermined time before the test.
-
Test Session:
-
Place a rat in the startle chamber.
-
The session typically begins with a 5-minute acclimation period with background white noise.
-
The test consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 75, 80, or 85 dB white noise for 20 ms) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Acquisition: The startle response (a whole-body flinch) is measured by the sensor and recorded by the software.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 Compare the %PPI between the different treatment groups. An increase in %PPI in a model of PPI disruption (e.g., after administration of a dopamine agonist like apomorphine) suggests potential antipsychotic-like activity.
Conclusion
4-Ethylpiperazin-2-one hydrochloride is a promising chemical intermediate for the development of novel CNS drug candidates. Its structure allows for the facile introduction of chemical diversity, and the inherent properties of the piperazine scaffold can contribute to favorable pharmacokinetic profiles. The protocols outlined in these application notes provide a robust framework for synthesizing and evaluating new chemical entities derived from this versatile building block, paving the way for the discovery of the next generation of CNS therapeutics.
References
- Cochran, B. M., & Michael, F. E. (2008). A highly diastereoselective intramolecular hydroamination is the key step in a modular synthesis of 2,6-disubstituted piperazines. Organic Letters, 10(3), 329–332.
- CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents. (n.d.).
- Cornejo-Garrido, J., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Drug Discovery Today, 23(11), 1843-1849.
- Roth, B. L. (2006). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Topics in Medicinal Chemistry, 6(17), 1855-1865.
- Detailed protocol for the D2 binding secondary assay. (n.d.). In Probe Reports from the NIH Molecular Libraries Program.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2019). Molecules, 24(18), 3352.
- Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638.
- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2020). Mini-Reviews in Medicinal Chemistry, 20(13), 1163-1181.
-
The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. Retrieved January 26, 2026, from [Link]
- Synthesis and Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)
-
Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.). IMPReSS - Mousephenotype.org. Retrieved January 26, 2026, from [Link]
- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents. (n.d.).
- Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2017). Molecules, 22(9), 1467.
-
Auditory startle & Prepulse inhibition. (2024, January 4). MMPC. Retrieved January 26, 2026, from [Link]
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). Journal of Agricultural and Food Chemistry, 70(36), 10972-11004.
- A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. (2014). Journal of the American Chemical Society, 136(18), 6753-6762.
- Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics. (2013).
- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). Viruses, 12(3), 273.
- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). International Journal of Pharmaceutical Sciences and Research, 6(10), 4146-4158.
- Testing Prepulse Inhibition of Acoustic Startle in Rodents. (2017). Methods in Molecular Biology, 1599, 143-151.
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2021). Molecules, 26(16), 4991.
-
Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved January 26, 2026, from [Link]
- Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. (2024). International Journal of Molecular Sciences, 25(3), 1735.
- Using the rat forced swim test to assess antidepressant-like activity in rodents. (2018).
-
Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. (n.d.). Eurofins DiscoverX. Retrieved January 26, 2026, from [Link]
-
SOP of Pre-pulse inhibition test. (n.d.). RIKEN BRC. Retrieved January 26, 2026, from [Link]
- Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2021). Molecules, 26(11), 3195.
- In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022). Journal of Neurochemistry, 182(2), 158-182.
- Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). International Journal of Molecular Sciences, 23(14), 7687.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). Journal of Agricultural and Food Chemistry, 70(36), 10972-11004.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. N-Ethylpiperazine (CAS 5308-25-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. protocols.io [protocols.io]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 10. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 11. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Ethylpiperazin-2-one Hydrochloride for the Synthesis of Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The piperazine nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial effects.[1][2] This document provides a comprehensive guide to the application of 4-Ethylpiperazin-2-one hydrochloride, a versatile building block, in the synthesis of potential antimicrobial compounds. While direct literature on the antimicrobial applications of this specific starting material is nascent, this guide presents a scientifically grounded, representative synthetic protocol based on established chemical principles for the functionalization of the piperazin-2-one scaffold. The detailed methodologies, underlying chemical rationale, and protocols for antimicrobial evaluation are designed to empower researchers in their quest for new and effective antimicrobial agents.
Introduction: The Piperazinone Scaffold in Antimicrobial Drug Discovery
The piperazine ring system is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs.[3][4] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its conformational flexibility, make it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] The piperazin-2-one core, a derivative of piperazine, offers a strategic starting point for chemical modification, presenting multiple reactive sites for the introduction of diverse pharmacophoric groups.
The N-ethyl substituent at the 4-position of the piperazin-2-one ring can enhance lipophilicity and potentially influence cell permeability and metabolic stability.[5] The secondary amine at the N1 position and the adjacent methylene group (C3) are prime targets for functionalization, allowing for the construction of a diverse library of compounds for antimicrobial screening. This guide will focus on a proposed synthetic route utilizing the Mannich reaction, a classic and reliable method for the aminomethylation of acidic protons, to generate novel derivatives of 4-Ethylpiperazin-2-one.[6][7]
Core Concept: Synthetic Versatility of 4-Ethylpiperazin-2-one Hydrochloride
4-Ethylpiperazin-2-one hydrochloride serves as a stable, readily available starting material. The hydrochloride salt form enhances its stability and shelf-life. For synthetic transformations, the free base, 4-Ethylpiperazin-2-one, can be easily generated in situ or isolated through a simple acid-base workup. The key to its synthetic utility lies in the reactivity of two primary sites:
-
N1-Alkylation/Arylation: The secondary amine at the N1 position is nucleophilic and can be readily alkylated or arylated to introduce a wide variety of substituents. This position is crucial for modulating the overall polarity, steric bulk, and biological activity of the resulting molecule.[5]
-
C3-Functionalization: The methylene group adjacent to the carbonyl (C3) possesses acidic protons that can be abstracted under appropriate basic conditions, forming an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at the C3 position. The Mannich reaction is a prime example of exploiting this reactivity.[6][7]
The combination of modifications at both the N1 and C3 positions allows for the creation of a three-dimensional diversity that is essential for exploring the chemical space for potent antimicrobial activity.
Proposed Synthetic Protocol: Synthesis of a Novel Mannich Base from 4-Ethylpiperazin-2-one
This section details a representative, step-by-step protocol for the synthesis of a novel Mannich base derived from 4-Ethylpiperazin-2-one. This protocol is based on well-established Mannich reaction principles and serves as a template for further synthetic exploration.[6][8]
Reaction Scheme
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oarjbp.com [oarjbp.com]
- 8. jgtps.com [jgtps.com]
Application Notes and Protocols for the HPLC Analysis of 4-Ethylpiperazin-2-one Hydrochloride
This comprehensive guide provides a detailed High-Performance Liquid Chromatography (HPLC) analytical method for the quantitative determination of 4-Ethylpiperazin-2-one hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines the method development rationale, a complete protocol, and validation procedures in accordance with industry standards.
Introduction: The Analytical Challenge
4-Ethylpiperazin-2-one hydrochloride is a polar, water-soluble organic molecule. Its hydrochloride salt form indicates that it is an ionizable compound. The analysis of such polar compounds by conventional reversed-phase HPLC can be challenging due to poor retention on non-polar stationary phases. This application note details a robust reversed-phase HPLC method with UV detection, developed to overcome these challenges and provide accurate and precise quantification. The principles outlined here are grounded in established chromatographic theory and adhere to regulatory guidelines for analytical method validation.
Method Development Rationale: A Scientifically Sound Approach
The selection of the optimal HPLC conditions is critical for achieving a reliable separation. The following sections explain the reasoning behind the chosen parameters for the analysis of 4-Ethylpiperazin-2-one hydrochloride.
Physicochemical Properties and Chromatographic Mode Selection
Given these characteristics, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the analytical mode. RP-HPLC separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[2] For polar analytes like 4-Ethylpiperazin-2-one hydrochloride, careful control of the mobile phase pH is necessary to ensure sufficient retention and good peak shape.[3]
Stationary Phase Selection
A C18 (octadecylsilyl) column is a versatile and widely used stationary phase in RP-HPLC, offering excellent hydrophobic retention.[4] For enhanced retention of polar compounds, a C18 column with a high surface area and dense bonding is recommended. Alternatively, a polar-endcapped or polar-embedded C18 column could be considered to improve peak shape and retention for this hydrophilic analyte.
Mobile Phase Optimization
The mobile phase composition is a critical factor in controlling the retention and selectivity of the separation.
-
Aqueous Phase and pH Control: Due to the basic nature of the piperazine moiety, the mobile phase pH must be controlled to maintain a consistent ionization state of the analyte. An acidic mobile phase (pH 2.5-3.5) is recommended to ensure the analyte is in its protonated, more polar form. This promotes interaction with the polar mobile phase and can lead to better peak shapes by minimizing silanol interactions with the stationary phase. A phosphate buffer is a suitable choice for this pH range due to its good buffering capacity and UV transparency at low wavelengths.
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, good UV transparency, and ability to provide sharp peaks.[3] The proportion of acetonitrile will be optimized to achieve a suitable retention time, typically between 3 and 10 minutes.
Detection Wavelength
HPLC Analytical Method Protocol
This protocol provides a step-by-step guide for the analysis of 4-Ethylpiperazin-2-one hydrochloride.
Equipment and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
pH meter.
-
Sonicator.
-
Syringe filters (0.45 µm, nylon or PTFE).
-
4-Ethylpiperazin-2-one hydrochloride reference standard.
-
HPLC grade acetonitrile.
-
HPLC grade water.
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade.
-
Phosphoric acid (H3PO4), analytical grade.
Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Buffers the mobile phase to ensure consistent ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the column. |
| Gradient | Isocratic (e.g., 95% A, 5% B) or a shallow gradient | An isocratic method is simpler and more robust if adequate retention is achieved. A gradient may be needed to elute any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | PDA Detector | To determine the optimal detection wavelength and monitor for impurities. |
| Detection Wavelength | Scan 200-400 nm, Quantify at λmax | Ensures maximum sensitivity for the analyte. |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of 4-Ethylpiperazin-2-one hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing 4-Ethylpiperazin-2-one hydrochloride and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The United States Pharmacopeia (USP) General Chapter <621> provides guidance on system suitability.[6][7][8]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) or the more recent Q2(R2) guidelines.[9][10][11][12]
Caption: Workflow for HPLC method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]
-
Protocol: Analyze a blank (mobile phase), a placebo (if applicable), the reference standard, and a sample solution. The peak for 4-Ethylpiperazin-2-one hydrochloride in the sample should have the same retention time as the reference standard and should be well-resolved from any other peaks.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five standard solutions of different concentrations (e.g., 50% to 150% of the expected sample concentration). Inject each solution in triplicate. Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. The recovery should be within 98-102%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment. The RSD should be ≤ 2.0%.[9]
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Percentage of organic modifier (± 2%) The system suitability parameters should still be met under these varied conditions.
-
Data Presentation and Reporting
Caption: Data analysis and reporting workflow.
Conclusion
This application note provides a comprehensive and scientifically justified HPLC analytical method for the determination of 4-Ethylpiperazin-2-one hydrochloride. The detailed protocol and validation guidelines ensure that the method is robust, reliable, and suitable for its intended purpose in a research or drug development setting. Adherence to the principles of method development and validation outlined herein will contribute to the generation of high-quality, reproducible data.
References
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Journal of Chromatography A. (2003). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Molecules. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for. Retrieved from [Link]
-
Scribd. (2021). USP-NF 621 Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1). Retrieved from [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: A Robust LC-MS/MS Methodology for the Comprehensive Identification of Piperazine Derivative Metabolites
Introduction: The Critical Role of Metabolite Identification for Piperazine Derivatives
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds across a wide range of therapeutic areas, including antipsychotics, antidepressants, and antivirals. The metabolic fate of these piperazine derivatives is a critical determinant of their pharmacokinetic profile, efficacy, and potential for toxicity.[1] Understanding how the body processes these compounds—the biotransformations they undergo—is paramount for drug development professionals. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for these investigations due to its exceptional sensitivity and selectivity, enabling the detection and structural elucidation of metabolites even at low concentrations in complex biological matrices.[2]
This application note provides a comprehensive guide for researchers and scientists on developing and implementing a robust LC-MS/MS method for the identification of piperazine derivative metabolites. We will delve into the strategic considerations behind each step of the workflow, from sample preparation to data analysis, providing not just a protocol, but the scientific rationale to empower you to adapt and troubleshoot your own methods effectively.
Decoding the Metabolic Pathways of Piperazine Derivatives
The metabolic landscape of piperazine derivatives is diverse, primarily orchestrated by cytochrome P450 (CYP450) enzymes in the liver.[1] The primary sites of metabolic attack are the nitrogen atoms of the piperazine ring and any attached alkyl or aryl substituents. A foundational understanding of these pathways is essential for predicting potential metabolites and guiding the data analysis process.
Common metabolic transformations include:
-
N-dealkylation: The cleavage of an alkyl group attached to one of the piperazine nitrogens. This is often a major metabolic pathway.
-
Hydroxylation: The addition of a hydroxyl group (-OH), typically on an aromatic ring or at an aliphatic position of a substituent.
-
N-oxidation: The oxidation of a nitrogen atom to form an N-oxide.
-
Ring Opening: More extensive metabolism can lead to the cleavage of the piperazine ring itself.
-
Conjugation (Phase II Metabolism): Following initial oxidative metabolism (Phase I), metabolites can be conjugated with endogenous molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
A proposed metabolic activation pathway for some piperazine derivatives involves an initial six-electron oxidation of the piperazine ring, forming a reactive intermediate that can be trapped by glutathione.[3][4] This can lead to a novel ring contraction to a substituted imidazoline.[3][4]
Figure 1: Common Metabolic Pathways for Piperazine Derivatives.
A Strategic Workflow for LC-MS/MS Method Development
A successful metabolite identification study hinges on a well-designed and meticulously executed analytical method. The following sections break down the critical components of this workflow.
Sample Preparation: Isolating Analytes from the Matrix
The primary goal of sample preparation is to isolate the parent drug and its metabolites from the biological matrix (e.g., plasma, urine, liver microsomes) while minimizing interferences that can suppress the ionization of the target analytes.[5][6]
Common Techniques:
-
Protein Precipitation (PPT): This is a rapid and straightforward method where a cold organic solvent (e.g., acetonitrile, methanol) is added to the sample to denature and precipitate proteins. While efficient, it may not remove all matrix components.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like methyl tert-butyl ether).[7] LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove interfering components. It involves passing the sample through a sorbent bed that retains the analytes, which are then eluted with a suitable solvent.
Protocol: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard. The internal standard, ideally a stable isotope-labeled version of the parent drug, helps to control for variability during sample processing and analysis.[8]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the dried residue in a solvent compatible with the initial mobile phase conditions of the LC method (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).[5]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography: Separating the Metabolites
Effective chromatographic separation is crucial to resolve metabolites from the parent drug and from each other, which is particularly important for isomeric metabolites that have the same mass.[9] Reversed-phase liquid chromatography (RPLC) is the most common approach for this application.[9]
Key Considerations:
-
Column Chemistry: C18 columns are widely used and offer good retention for a broad range of moderately polar to nonpolar compounds.[9][2]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (A) and an organic component (B), both containing an additive to improve peak shape and ionization efficiency.
-
Aqueous Phase (A): Water with 0.1% formic acid (for positive ion mode) or a buffer like ammonium formate.
-
Organic Phase (B): Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution, where the proportion of the organic mobile phase is increased over time, is necessary to elute compounds with a wide range of polarities.[10][11]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 10.0 | 5 | 95 | 0.4 |
| 12.0 | 5 | 95 | 0.4 |
| 12.1 | 95 | 5 | 0.4 |
| 15.0 | 95 | 5 | 0.4 |
| Table 1: Example of a Generic Gradient Elution Program for Metabolite Separation. |
Tandem Mass Spectrometry: Detection and Structural Clues
Tandem mass spectrometry is the powerhouse of metabolite identification. It provides molecular weight information and generates fragment ions that offer clues to the metabolite's structure.
Ionization: Electrospray ionization (ESI) is the preferred technique for polar and semi-polar molecules like piperazine derivatives and their metabolites, typically operating in positive ion mode to generate protonated molecules [M+H]+.[12]
MS/MS Scan Modes for Metabolite Identification:
-
Full Scan MS: A survey scan to detect all ions within a specified mass range. This is used to find the m/z of the parent drug and potential metabolites.
-
Product Ion Scan (PIS): A specific precursor ion (e.g., the [M+H]+ of a suspected metabolite) is selected and fragmented, and all resulting product ions are detected. This provides structural information.
-
Precursor Ion Scan (PIS): The mass spectrometer is set to detect only those precursor ions that generate a specific, common product ion upon fragmentation. This is useful for identifying metabolites that share a common structural core with the parent drug.
-
Neutral Loss Scan (NLS): This scan identifies all precursor ions that lose a specific neutral fragment (e.g., the loss of a glucuronic acid moiety).
Characteristic Fragmentation of the Piperazine Ring:
The fragmentation of the piperazine ring is a key diagnostic tool. Upon collision-induced dissociation (CID), the protonated piperazine ring readily undergoes cleavage. The resulting fragment ions are indicative of the substituents on the ring. For benzylpiperazines, a common fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (m/z 91). Phenylpiperazines exhibit different fragmentation patterns, often involving cleavage within the piperazine ring itself.[12][13]
Figure 2: General Fragmentation Pathways for Piperazine Derivatives.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Piperazine nitrogens are basic and readily protonated. |
| Capillary Voltage | 3-4 kV | Optimizes the formation of gas-phase ions. |
| Gas Temperature | 300-350 °C | Facilitates desolvation of the ESI droplets. |
| Nebulizer Gas | Nitrogen, 30-50 psi | Assists in aerosol formation. |
| Collision Gas | Argon | Used for collision-induced dissociation in MS/MS. |
| Scan Mode | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS on the most intense ions from a full scan. |
| Table 2: Typical Mass Spectrometry Parameters. |
Data Analysis: From Raw Data to Identified Metabolites
The data analysis workflow involves several steps to confidently identify metabolites.
Figure 3: Workflow for LC-MS/MS-based Metabolite Identification.
-
Peak Picking and Alignment: Specialized software is used to detect chromatographic peaks and align them across different samples.
-
Metabolite Prediction: A list of potential metabolites is generated based on the known metabolic pathways of piperazine derivatives (e.g., +16 Da for hydroxylation, -alkyl group for N-dealkylation).
-
Mass Matching: The experimental masses from the peak picking step are compared against the predicted metabolite list.
-
MS/MS Spectral Interpretation: The MS/MS spectrum of a putative metabolite is compared to that of the parent drug. Common fragment ions suggest that the core piperazine structure is intact, while shifts in fragment masses can indicate the site of metabolic modification.
-
Putative Structure Elucidation: Based on the mass shift and the MS/MS fragmentation pattern, a putative structure for the metabolite is proposed. Definitive identification requires comparison with a synthesized chemical standard.
The Imperative of Method Validation
For quantitative analysis or when making critical decisions in drug development, the analytical method must be validated to ensure its performance is reliable and reproducible.[14] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.[15] For precision, a coefficient of variation (CV) of less than 15% is generally acceptable.[14]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be assessed to ensure that it does not compromise the accuracy of the results.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions should be evaluated.[2]
Conclusion
The identification of metabolites of piperazine derivatives is a non-trivial but essential task in modern drug development. A well-considered LC-MS/MS strategy, grounded in an understanding of the underlying chemistry and metabolism, is the key to success. By carefully optimizing sample preparation, chromatographic separation, and mass spectrometric conditions, researchers can confidently identify and characterize the metabolic fate of these important pharmaceutical compounds. This, in turn, provides critical insights into their safety and efficacy, ultimately accelerating the journey from the laboratory to the clinic.
References
-
Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. Available at: [Link]
-
MDPI. (2024). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. Available at: [Link]
-
Welz, A., Koba, M., & Kośliński, P. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available at: [Link]
-
Zhou, Z., & Li, L. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Available at: [Link]
-
Welz, A., Koba, M., & Kośliński, P. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. Available at: [Link]
-
Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ACS Publications. Available at: [Link]
-
Welz, A., Koba, M., Kośliński, P., & Siodmiak (Pollak), J. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]
-
Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. Available at: [Link]
-
Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]
-
MDPI. (2025). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI. Available at: [Link]
- Barri, T., & Wheelock, C. E. (2019). Challenges, progress and promises of metabolite annotation for LC–MS-based metabolomics. Current Opinion in Biotechnology, 55, 44–50.
-
Xu, R., et al. (2007). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. NIH. Available at: [Link]
-
Savchuk, S. A., & Rozhanets, V. V. (2013). [Metabolism of designer drugs. Piperazine derivatives]. PubMed. Available at: [Link]
-
Henion, J., Brewer, E., & Rule, G. (1998). Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. ACS Publications. Available at: [Link]
-
Li, S., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. ACS Publications. Available at: [Link]
-
Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link]
-
Bishop, C. L., et al. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. Available at: [Link]
-
AACC. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Available at: [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Li, W., et al. (2015). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Validation of VAMS-LC-MS for metabolomics application. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. technologynetworks.com [technologynetworks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethylpiperazin-2-one Hydrochloride
Welcome to the technical support center for the synthesis of 4-Ethylpiperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Introduction to 4-Ethylpiperazin-2-one Hydrochloride
4-Ethylpiperazin-2-one is a crucial heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its hydrochloride salt is often the preferred form for handling and storage due to its stability and crystallinity. However, the synthesis, particularly the cyclization step and subsequent salt formation, can be challenging, often resulting in low yields and purification difficulties. This guide is based on established chemical principles and synthetic methodologies to provide a reliable resource for your experimental work.
General Synthesis Pathway
The most common and efficient route to 4-Ethylpiperazin-2-one involves the intramolecular cyclization of an N-substituted amino acid derivative. A typical pathway starts with the reductive amination of a glycine ester with N-ethylethanolamine, followed by cyclization of the resulting intermediate.
Caption: General synthesis workflow for 4-Ethylpiperazin-2-one Hydrochloride.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low (< 50%). What are the most likely causes and how can I improve it?
Low yield is the most common problem and can stem from several stages of the synthesis. Let's break down the potential culprits.
A1: Potential Causes & Solutions
-
Incomplete Cyclization: The intramolecular lactamization is often the most critical and lowest-yielding step.
-
Causality: The nucleophilicity of the secondary amine and the reactivity of the ester are key. Insufficient heat, an inappropriate base, or a suboptimal solvent can hinder the reaction.
-
Expert Recommendation:
-
Temperature & Time: Monitor the reaction progress using TLC or LC-MS. Ensure the complete consumption of the starting material. Cyclization often requires elevated temperatures (refluxing in ethanol or toluene) for several hours.
-
Choice of Base: A strong base is typically required to facilitate the cyclization. For example, using sodium ethoxide in ethanol is a common and effective method. If using a weaker base like potassium carbonate, a higher boiling point solvent such as DMF may be necessary.[1]
-
High-Dilution Principle: Intermolecular side reactions, such as the formation of diketopiperazine dimers, can compete with the desired intramolecular cyclization. To favor the formation of the monomeric ring, the reaction can be performed under high-dilution conditions. This involves the slow addition of the substrate to a heated solution of the base and solvent.
-
-
-
Side Reactions: Besides dimerization, other side reactions can reduce the yield.
-
Causality: The presence of impurities in starting materials or reagents can catalyze unwanted side reactions.
-
Expert Recommendation: Ensure all starting materials and solvents are of high purity and anhydrous where necessary.
-
-
Losses During Workup and Purification: 4-Ethylpiperazin-2-one and its hydrochloride salt have some solubility in water, which can lead to significant losses.
-
Causality: The polarity of the molecule makes it susceptible to being lost in the aqueous phase during extraction.
-
Expert Recommendation:
-
Extraction: When extracting the free base from an aqueous solution, saturate the aqueous layer with sodium chloride to decrease the product's solubility. Use a suitable organic solvent like dichloromethane or a mixture of chloroform and isopropanol for extraction.
-
Purification: The free base can be purified by vacuum distillation or column chromatography. The hydrochloride salt can be purified by recrystallization from solvents like ethanol or isopropanol.[2]
-
-
Q2: I'm having difficulty precipitating the hydrochloride salt. It either remains an oil or crashes out with low purity. What should I do?
The physical form and purity of the final salt are highly dependent on the procedure used for its formation.
A2: Potential Causes & Solutions
-
Solvent Choice: The solvent system is critical for obtaining a crystalline solid.
-
Causality: The ideal solvent should fully dissolve the free base but provide low solubility for the hydrochloride salt.
-
Expert Recommendation:
-
Dissolve the purified free base in a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.
-
Add a solution of HCl in a miscible solvent (e.g., HCl in isopropanol, ethanol, or 1,4-dioxane) dropwise with vigorous stirring. Using anhydrous HCl gas is also an option.[3]
-
Cooling the mixture can aid precipitation.
-
-
-
Presence of Water:
-
Causality: 4-Ethylpiperazin-2-one hydrochloride is hygroscopic. Traces of water can cause it to become oily and difficult to handle.
-
Expert Recommendation: Ensure the free base and all solvents are anhydrous before salt formation. Dry the final product under a high vacuum over a desiccant like P₂O₅.
-
-
Incorrect Stoichiometry:
-
Causality: An excess of HCl can lead to the formation of a dihydrochloride salt, which may have different solubility characteristics and could be more hygroscopic.
-
Expert Recommendation: Use a stoichiometric amount (1.0 to 1.05 equivalents) of HCl. You can monitor the pH during the addition to avoid over-acidification.
-
Q3: My final product shows impurities by NMR/LC-MS. What are these impurities and how can I remove them?
Identifying and removing impurities is crucial for meeting quality standards.
A3: Common Impurities & Removal Strategies
-
Unreacted Starting Material (N-(2-hydroxyethyl)-N-ethylglycine ester):
-
Identification: This will have characteristic signals for the open-chain structure in NMR and a different retention time in LC.
-
Removal: If the reaction has not gone to completion, consider extending the reaction time or increasing the temperature. This impurity can usually be removed by column chromatography of the free base or by recrystallization of the hydrochloride salt.
-
-
Diketopiperazine Dimer:
-
Identification: This impurity will have a molecular weight double that of the product.
-
Removal: This is best avoided by using high-dilution conditions during cyclization. If formed, it can be separated by column chromatography as it will have a different polarity and molecular size.
-
-
Solvent Residues:
-
Identification: Characteristic signals in the ¹H NMR spectrum.
-
Removal: Dry the final product under a high vacuum at a slightly elevated temperature (e.g., 40-50 °C), if the product is thermally stable.
-
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete cyclization | Optimize temperature, time, and base. Monitor reaction to completion. |
| Intermolecular side reactions | Use high-dilution conditions for cyclization. | |
| Losses during workup | Saturate aqueous phase with NaCl before extraction. | |
| Oily HCl Salt | Presence of water | Use anhydrous solvents and dry the final product under high vacuum. |
| Incorrect solvent for precipitation | Use a non-polar solvent like MTBE or ethyl acetate for precipitation. | |
| Impure Product | Unreacted starting material | Optimize reaction conditions; purify by chromatography or recrystallization. |
| Dimer formation | Use high-dilution conditions; separate by column chromatography. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of 4-Ethylpiperazin-2-one (Free Base)
This protocol is adapted from general procedures for piperazinone synthesis.[1][4]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol.
-
Base Addition: To the ethanol, add sodium metal in small portions to generate a fresh solution of sodium ethoxide (1.1 equivalents).
-
Substrate Addition: Once the sodium has completely reacted, add the N-(2-hydroxyethyl)-N-ethylglycine ester (1.0 equivalent) to the flask.
-
Reaction: Heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a slight excess of acetic acid.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Ethylpiperazin-2-one free base.
-
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Protocol 2: Preparation and Recrystallization of 4-Ethylpiperazin-2-one Hydrochloride
-
Dissolution: Dissolve the purified 4-Ethylpiperazin-2-one free base in a minimal amount of anhydrous isopropanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in isopropanol (1.05 equivalents) dropwise with vigorous stirring.
-
Precipitation: A white precipitate should form. Continue stirring in the ice bath for 30 minutes to an hour to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration, and wash the filter cake with cold, anhydrous diethyl ether.
-
Recrystallization:
-
Dissolve the crude hydrochloride salt in a minimal amount of hot absolute ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
-
Drying: Dry the final product under a high vacuum to a constant weight.
Caption: A logical troubleshooting workflow for synthesis issues.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Google Patents. (2018). CN108129404B - Synthesis method of chiral piperazinone derivative.
-
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]
- Arulraj, R., et al. (2021).
-
Opletalova, V., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]
-
Baltina, L. A., et al. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PMC - NIH. Retrieved from [Link]
- Google Patents. (1980). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
Sources
- 1. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Ethylpiperazin-2-one Hydrochloride
Welcome to the technical support center for the purification of 4-Ethylpiperazin-2-one hydrochloride (CAS: 65464-00-8).[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. As an important pharmaceutical intermediate, achieving high purity of this compound is critical for downstream applications.[1] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-Ethylpiperazin-2-one hydrochloride in a practical question-and-answer format.
Q1: My final product has low purity after recrystallization. What went wrong?
A1: Low purity after recrystallization is typically traced back to one of three factors: solvent selection, cooling rate, or the nature of the impurity.
-
Inappropriate Solvent System: The ideal recrystallization solvent (or solvent system) should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures. For a hydrochloride salt like 4-Ethylpiperazin-2-one hydrochloride, polar protic solvents are a good starting point. However, if the impurities have similar polarity to your product, they will co-crystallize.
-
Causality: The principle of "like dissolves like" governs solubility. If your impurities are structurally similar to the target compound, they will have comparable solubility profiles, making separation by simple recrystallization difficult.
-
Solution: Experiment with solvent pairs.[2] A common strategy for amine hydrochlorides is to dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethanol or isopropanol) and then add a poor solvent (an "anti-solvent" like diethyl ether or ethyl acetate) dropwise until turbidity appears.[3] This reduces the overall solubility of the target compound, inducing crystallization while potentially leaving impurities behind in the solvent mixture.
-
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to "crash out" of the solution, trapping impurities within the crystal lattice.
-
Causality: Slow crystal growth is selective. Molecules of the target compound have time to arrange themselves into an ordered, low-energy crystal lattice, excluding mismatched impurity molecules. Rapid precipitation is a non-selective process that traps whatever is in the immediate vicinity.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize yield.
-
-
High Impurity Load: If the crude material is heavily contaminated (>10-15% impurities), a single recrystallization may be insufficient.
-
Solution: Perform multiple recrystallization cycles.[2] Alternatively, consider a different primary purification method, such as acid-base extraction, to remove the bulk of impurities before a final recrystallization step.
-
Q2: I'm observing significant streaking on my silica gel TLC/column. How can I resolve this?
A2: Streaking of amine compounds on silica gel is a classic problem caused by strong, non-ideal interactions between the basic amine and the acidic silica surface.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your piperazinone can form strong acid-base interactions or hydrogen bonds with these sites, leading to irreversible adsorption or slow, uneven elution, which manifests as streaking.[4]
-
Solution 1: Use a Mobile Phase Modifier: Add a small amount of a competitive base to your eluent to neutralize the acidic sites on the silica.[4]
-
Solution 2: Use an Alternative Stationary Phase: If streaking persists, the stationary phase itself is the issue.
Q3: My yield is very low after purification. What are the most common causes?
A3: Low yield is a common frustration. The primary causes are product loss to the mother liquor, premature precipitation, or using an inappropriate purification technique.
-
Loss in Mother Liquor: No compound is completely insoluble in the recrystallization solvent. A portion will always remain dissolved.
-
Solution: Ensure you use the minimum amount of hot solvent required to dissolve your crude product. After filtering the crystals, cool the filtrate further to see if a second, potentially less pure, crop of crystals can be obtained.
-
-
Incorrect pH in Extractions: During an acid-base extraction, if the pH is not sufficiently basic (>10) when isolating the free base, a significant portion will remain in the aqueous layer as the protonated salt, leading to poor recovery in the organic phase.
-
Solution: Always check the pH of the aqueous layer with pH paper or a meter after basifying to ensure complete conversion to the free base before extraction.
-
-
Column Overloading: Loading too much crude material onto a chromatography column will result in poor separation and overlapping fractions, forcing you to discard mixed fractions and reducing the yield of pure product.[4]
-
Solution: A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[4]
-
Detailed Purification Protocols
As a Senior Application Scientist, I advocate for robust, reproducible methods. The following protocols are designed to be self-validating systems for achieving high purity.
Protocol 1: Recrystallization from an Isopropanol/Diethyl Ether System
This is the preferred first-line method for purifying crystalline hydrochloride salts. It leverages a solvent/anti-solvent pairing to achieve high selectivity.
Methodology:
-
Place the crude 4-Ethylpiperazin-2-one hydrochloride in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot isopropanol (2-propanol) to the flask while stirring and heating gently, just enough to fully dissolve the solid.[3]
-
Once fully dissolved, remove the flask from the heat source.
-
Slowly add diethyl ether (the anti-solvent) dropwise with continuous stirring.
-
Continue adding diethyl ether until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Validation: Assess purity via HPLC or NMR analysis.
Table 1: Recommended Solvents for Recrystallization of Amine Salts
| Solvent | Boiling Point (°C) | Polarity | Use Case |
| Isopropanol | 82.6 | Polar Protic | Good primary solvent for dissolving the salt.[3] |
| Ethanol | 78.4 | Polar Protic | Another excellent primary solvent.[3][6] |
| Methanol | 64.7 | Polar Protic | Can be too strong a solvent, leading to lower yields. |
| Diethyl Ether | 34.6 | Non-polar | Excellent anti-solvent to induce precipitation.[3] |
| Ethyl Acetate | 77.1 | Polar Aprotic | A less volatile anti-solvent option. |
| Acetone | 56.0 | Polar Aprotic | Can be used as a wash or anti-solvent.[3] |
Protocol 2: Purification via Acid-Base Extraction
This chemical purification technique is highly effective for separating the basic target compound from neutral or acidic impurities.
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolve the crude 4-Ethylpiperazin-2-one hydrochloride in deionized water.
-
Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) with stirring until the pH of the solution is greater than 10. This converts the hydrochloride salt to its free base form.[7]
-
Transfer the basic aqueous solution to a separatory funnel and extract it three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the free base, likely as an oil or low-melting solid.
-
Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether or isopropanolic HCl) dropwise while stirring. The pure hydrochloride salt will precipitate out of the solution.[5]
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to confirm the purity of my final product?
A: A combination of methods provides the most comprehensive picture of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[8] Using a UV detector, you can determine the percentage purity of your compound relative to any impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound and can detect impurities if they are present in sufficient quantity (~1-5%).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities, residual solvents, or for analyzing the free base form of the compound.[10]
Table 2: Purity Analysis Methods at a Glance
| Method | Principle | Information Gained |
| HPLC | Differential partitioning between mobile and stationary phases | Quantitative purity (e.g., 99.5%), presence of non-volatile impurities. |
| NMR | Nuclear spin in a magnetic field | Structural confirmation, detection of structural isomers and impurities. |
| GC-MS | Separation by boiling point, detection by mass | Identification of volatile impurities and residual solvents.[10] |
| TLC | Adsorption chromatography on a plate | Quick purity check, optimization of column conditions.[4] |
Q: What are the ideal storage conditions for purified 4-Ethylpiperazin-2-one hydrochloride?
A: As a crystalline hydrochloride salt, the compound is generally stable. For long-term storage, it should be kept in a tightly sealed container to protect it from moisture, in a cool, dry place away from direct light.[11][12] Room temperature storage is typically adequate.[11]
Q: Can I use aqueous HCl to form the salt, and how do I remove the resulting inorganic salts?
A: Yes, you can use aqueous HCl, but it's often not ideal because it introduces water and can lead to the co-precipitation of inorganic salts (like NaCl if you used NaOH for basification).[13][14] If you must use it and find your product contaminated with inorganic salts, the best approach is to perform an acid-base workup (Protocol 2). The inorganic salts are insoluble in the organic solvent used to extract the free base and will be removed in the aqueous layer. Using a solution of HCl gas in an anhydrous organic solvent (like ether or isopropanol) is the preferred method to avoid this issue altogether.[14]
Q: My compound is an oil and won't solidify. What can I do?
A: Oiling out is a common problem, often caused by the presence of impurities that depress the melting point or inhibit crystallization.
-
Re-purify: The most likely cause is insufficient purity. Try another purification method (e.g., column chromatography if you previously did a recrystallization).
-
Trituration: Add a small amount of a solvent in which your compound is insoluble but the impurities are soluble. Stir or sonicate the mixture. This can often wash away the impurities and induce crystallization of your product.
-
Solvent Removal: Ensure all reaction and extraction solvents are completely removed under high vacuum, as residual solvent can prevent solidification.
Sources
- 1. 4-Ethylpiperazin-2-one hydrochloride [synhet.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. 4-Ethylpiperazin-2-one hydrochloride - Lead Sciences [lead-sciences.com]
- 12. carlroth.com [carlroth.com]
- 13. echemi.com [echemi.com]
- 14. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of 4-Ethylpiperazin-2-one Hydrochloride
Welcome to the technical support center for the synthesis of 4-Ethylpiperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and analytical practices, to help you optimize your reaction outcomes and ensure the purity of your final product.
Troubleshooting Guide: Identifying and Mitigating Side Products
Low yields, unexpected analytical results, and purification difficulties are common hurdles in organic synthesis. This section addresses specific problems you might encounter during the synthesis of 4-Ethylpiperazin-2-one hydrochloride, with a focus on identifying and mitigating the formation of common side products.
Question 1: My final product yield is significantly lower than expected, and I'm observing multiple spots on my TLC. What are the likely side products?
Low yields are often a direct consequence of side reactions consuming your starting materials or intermediates. In the typical two-step synthesis of 4-Ethylpiperazin-2-one hydrochloride, which involves the initial acylation of a piperazine precursor followed by N-alkylation, several side products can form.
Root Causes and Identification:
The primary culprits for low yields and multiple TLC spots are typically products of over-alkylation or di-acylation, as well as unreacted intermediates. The formation of these byproducts is highly dependent on reaction conditions.
-
1,4-bis(chloroacetyl)piperazine: This di-acylated impurity can form during the initial reaction of piperazine with chloroacetyl chloride if the stoichiometry and reaction conditions are not carefully controlled.[1]
-
1,4-diethylpiperazin-2-one: This di-ethylated product arises from the over-alkylation of the piperazin-2-one intermediate.
-
Unreacted Piperazin-2-one: Incomplete N-alkylation will leave the starting material in your crude product.
-
1,4-Dibenzylpiperazine (if using benzyl protection): If a benzyl protecting group strategy is employed, the use of piperazine free base can lead to the formation of the disubstituted byproduct.[2]
Visualizing the Reaction and Side Products:
Caption: Synthetic pathway and common side reactions.
Troubleshooting and Mitigation Strategies:
| Side Product | Cause | Mitigation Strategy |
| 1,4-bis(chloroacetyl)piperazine | Excess chloroacetyl chloride or non-homogenous reaction conditions. | Use a slow, controlled addition of chloroacetyl chloride to a well-stirred solution of piperazine. Maintain a low reaction temperature (0-5 °C) to favor mono-acylation. |
| 1,4-diethylpiperazin-2-one | Excess ethylating agent or prolonged reaction time/high temperature. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the ethylating agent. Monitor the reaction progress closely by TLC or HPLC and quench the reaction upon completion. |
| Unreacted Piperazin-2-one | Insufficient ethylating agent, low reaction temperature, or short reaction time. | Ensure the use of a slight excess of the ethylating agent and allow for sufficient reaction time at an appropriate temperature. |
Analytical Identification Protocol:
To confirm the presence of these side products, a combination of chromatographic and spectroscopic techniques is recommended.
Step-by-Step Analytical Workflow:
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
TLC Analysis: Spot the dissolved sample on a silica gel TLC plate and elute with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures). Visualize the spots under UV light and/or by staining (e.g., iodine). Multiple spots indicate the presence of impurities.
-
HPLC-MS Analysis: For a more definitive identification, inject the sample into an HPLC-MS system. A reverse-phase C18 column is often suitable. The mass spectrometer will provide the molecular weights of the separated components, allowing for the identification of the target product and potential side products based on their expected masses.
-
GC-MS Analysis: Volatile impurities can be identified using GC-MS. The fragmentation patterns observed in the mass spectra can provide structural information to confirm the identity of the side products.[3]
Question 2: My NMR spectrum shows unexpected peaks. How can I assign them to specific side products?
NMR spectroscopy is a powerful tool for structural elucidation. The chemical shifts and coupling patterns of protons and carbons can provide definitive evidence for the presence of impurities.
Expected NMR Signals for Key Compounds:
| Compound | Key ¹H NMR Signals (indicative) | Key ¹³C NMR Signals (indicative) |
| 4-Ethylpiperazin-2-one | Triplet for -CH₃, Quartet for -CH₂- of the ethyl group. Signals for the piperazinone ring protons. | Signals for the carbonyl carbon, and the aliphatic carbons of the ethyl group and the piperazinone ring. |
| Piperazin-2-one | Absence of ethyl group signals. Signals for the piperazinone ring protons and the N-H proton. | Signals for the carbonyl carbon and the two chemically distinct methylene carbons of the ring. |
| 1,4-bis(chloroacetyl)piperazine | A singlet for the four equivalent methylene protons of the piperazine ring and a singlet for the four protons of the two chloroacetyl groups. | Signals for the carbonyl carbons and the methylene carbons of the piperazine ring and chloroacetyl groups. |
| 1,4-diethylpiperazin-2-one | Two distinct sets of triplet-quartet patterns for the two non-equivalent ethyl groups. | Signals for the carbonyl carbon and the carbons of the two ethyl groups and the piperazinone ring. |
Note: Chemical shifts are dependent on the solvent and other experimental conditions. The table provides general expectations.
Workflow for NMR Analysis:
Caption: Step-by-step workflow for NMR-based impurity identification.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 4-Ethylpiperazin-2-one hydrochloride, providing concise and actionable answers.
Q1: What are the critical process parameters to control during the synthesis?
A1: The most critical parameters are:
-
Stoichiometry: Precise control of the molar ratios of reactants, particularly the acylating and alkylating agents, is crucial to minimize side reactions.
-
Temperature: Low temperatures during acylation favor mono-substitution. The temperature for the N-alkylation step should be optimized to ensure a reasonable reaction rate without promoting side reactions.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time and to avoid the formation of degradation products or over-alkylation.
-
Solvent: The choice of solvent can influence reaction rates and selectivity. Aprotic solvents are generally preferred for N-alkylation.
Q2: How can I effectively purify the crude 4-Ethylpiperazin-2-one hydrochloride?
A2:
-
Crystallization: This is often the most effective method for purifying the final hydrochloride salt. A suitable solvent system (e.g., ethanol/ether, isopropanol/acetone) should be chosen to maximize the recovery of the pure product while leaving impurities in the mother liquor.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the free base of 4-Ethylpiperazin-2-one from its impurities before converting it to the hydrochloride salt. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.[4]
Q3: What analytical techniques are most suitable for in-process control?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative information on the reaction progress and can be used to determine the purity of the product at different stages.[4]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4:
-
Chloroacetyl chloride: This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethylating agents: Many ethylating agents are flammable and/or toxic. Consult the safety data sheet (SDS) for the specific reagent you are using and take the necessary precautions.
-
General Precautions: As with any chemical synthesis, it is important to wear appropriate PPE and to be aware of the potential hazards of all reagents and solvents used.
References
Sources
Technical Support Center: Optimizing Piperazinone Cyclization
Welcome to the Technical Support Center for Piperazinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of piperazinone cyclization. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This center is structured to address common challenges through detailed FAQs and troubleshooting guides, ensuring scientific integrity and providing actionable insights for your laboratory work.
Understanding the Core Reaction: A Mechanistic Overview
The formation of the piperazinone ring, a privileged scaffold in medicinal chemistry, is most commonly achieved through the intramolecular cyclization of an N-substituted amino acid derivative with a suitable amine-containing fragment. A prevalent strategy involves the reaction of an α-amino acid ester with a protected ethylenediamine, followed by deprotection and subsequent base- or heat-induced cyclization. The efficiency of this process is highly dependent on a delicate balance of reaction parameters.
Below is a generalized mechanistic pathway for the cyclization, which will serve as a foundation for our troubleshooting discussions.
Caption: Generalized workflow for piperazinone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that researchers commonly encounter during piperazinone cyclization.
Q1: My cyclization reaction is resulting in a low yield of the desired piperazinone. What are the primary factors to investigate?
A1: Low yields in piperazinone cyclization can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Precursor Formation: The initial amide coupling to form the acyclic precursor must be high-yielding. Confirm the purity of your starting materials and the efficiency of your coupling reagents (e.g., HATU, HOBt/EDC). Monitor this step by TLC or LC-MS to ensure complete consumption of the limiting reagent.
-
Inefficient Cyclization Conditions: The cyclization step is often the most challenging. The choice of base and solvent is critical. Non-nucleophilic, sterically hindered bases like DBU or DIPEA are often preferred to minimize side reactions. The reaction may require elevated temperatures, but excessive heat can lead to degradation. A screening of reaction conditions is advisable.[1]
-
Side Reactions: Several side reactions can compete with the desired intramolecular cyclization, leading to a complex reaction mixture and low yields. These are discussed in more detail in the following questions.
-
Workup and Purification Losses: Piperazinones can have moderate polarity and may be water-soluble, leading to losses during aqueous workup. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with a suitable organic solvent.
Q2: I am observing significant amounts of a dimeric byproduct (a diketopiperazine). How can I prevent this?
A2: The formation of a 2,5-diketopiperazine (DKP) is a common side reaction, arising from the intermolecular dimerization of two amino acid molecules instead of the desired intramolecular cyclization.
-
High Dilution Principle: The key to favoring intramolecular cyclization over intermolecular dimerization is to work at high dilution (typically 0.01-0.05 M). This reduces the probability of two reactive molecules encountering each other in solution.
-
Slow Addition: A slow addition of the deprotected linear precursor to a heated solution of the base can also favor the intramolecular pathway. This maintains a low instantaneous concentration of the reactive species.
-
Substrate Steric Hindrance: In some cases, the inherent steric bulk of the amino acid side chain can disfavor dimerization.
Q3: My chiral piperazinone is showing significant racemization. What are the causes and how can I maintain stereochemical integrity?
A3: Racemization is a significant concern, especially when starting from chiral α-amino acids. The α-proton of the amino acid is susceptible to deprotonation under basic conditions, leading to a loss of stereochemical information.[2][3]
-
Base Selection: The choice and stoichiometry of the base are critical. Strong bases and prolonged reaction times at elevated temperatures increase the risk of epimerization.[2] Use the mildest basic conditions that still promote cyclization. Consider weaker bases or a catalytic amount of a stronger base.
-
Activation Method: During the initial amide coupling, certain activating agents can promote the formation of an oxazolone intermediate, which is prone to racemization.[2] The use of additives like HOBt or Oxyma can help to suppress this pathway.
-
Temperature Control: Keep reaction temperatures as low as possible to disfavor the deprotonation-reprotonation equilibrium that leads to racemization.
Q4: The reaction seems to stall, with starting material remaining even after prolonged reaction times. What should I consider?
A4: A stalled reaction can be due to several factors related to both the substrate and the reaction conditions.
-
Catalyst/Reagent Deactivation: If using a catalyst, ensure it has not been poisoned by impurities in the starting materials or solvent.[1]
-
Solvent Choice: The solvent must fully dissolve the starting materials. A partially dissolved substrate will react slowly. Polar aprotic solvents like DMF, DMAc, or NMP are often used, but their purity is crucial.
-
Steric Hindrance: Highly hindered substrates may require more forcing conditions (higher temperatures, stronger base, or longer reaction times) to overcome the activation energy barrier for cyclization.
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for piperazinone cyclization.
Experimental Protocol: General Procedure for Piperazinone Synthesis
This protocol provides a general starting point for the synthesis of a piperazinone from an N-Boc protected amino acid and a mono-N-Cbz protected ethylenediamine.
Step 1: Amide Coupling to form Acyclic Precursor
-
Dissolve the N-Boc amino acid (1.0 eq) in anhydrous DCM or DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
-
Add mono-N-Cbz ethylenediamine (1.0 eq) and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure acyclic precursor.
Step 2: Cbz-Deprotection
-
Dissolve the acyclic precursor in methanol.
-
Add Pd/C (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 2-4 hours.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected intermediate, which is often used in the next step without further purification.
Step 3: Boc-Deprotection and Cyclization
-
Dissolve the deprotected intermediate in a suitable solvent (e.g., toluene, xylene, or DMF) at high dilution (0.01 M).
-
Add a suitable base (e.g., DBU, 1.2 eq) or treat with an acid (e.g., TFA in DCM) to remove the Boc group and neutralize with a base for cyclization.
-
Heat the reaction mixture (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final piperazinone.
Key Reaction Parameters at a Glance
The following table summarizes key parameters that should be considered for optimization.
| Parameter | Common Choices | Rationale and Key Considerations |
| Solvent | Toluene, Xylene, DMF, DMAc, NMP | Must dissolve starting materials. High-boiling point solvents are often required for thermal cyclization. Purity is critical to avoid side reactions. |
| Base | DBU, DIPEA, K₂CO₃, NaH | Should be strong enough to promote cyclization but mild enough to avoid racemization. Non-nucleophilic bases are preferred. |
| Concentration | 0.01 - 0.05 M | High dilution favors intramolecular cyclization and minimizes intermolecular side reactions like diketopiperazine formation. |
| Temperature | 80 - 140 °C | Higher temperatures can increase reaction rates but may also promote degradation and racemization. Optimization is key. |
| Protecting Groups | Boc, Cbz, Fmoc | Orthogonal protecting groups are necessary to allow for selective deprotection prior to cyclization. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 25, 2026, from [Link]
-
Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International journal of molecular sciences, 24(14), 11794. [Link]
- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56, 418-426.
- Vitaku, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1448.
- Wolan, A., & Gzella, A. K. (2021).
- Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794.
- Ismail, M. F., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7589.
- Meninno, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3569-3579.
- Chen, Y.-C., et al. (2024).
- Gîrbea, G.-A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 209.
- CN106117153A - The preparation method of 2 piperazinones - Google Patents. (n.d.).
- US9598353B2 - Process for the racemization of α-amino acids - Google Patents. (n.d.).
-
ResearchGate. (n.d.). Please what is the right solvent/reaction conditions for cyclization reaction between schiff base and glycine to form imidazolidin-4-one? Retrieved January 25, 2026, from [Link]
- Sharma, A., et al. (2019).
- Wang, Y., et al. (2019). Base-promoted [3 + 3] cyclization of cyclopropenones and cyclopropenethiones with amides for the synthesis of 6H-1,3-oxazin-6-ones and 6H-1,3-thiazin-6-ones. Organic Chemistry Frontiers, 6(1), 57-61.
- Reddy, R. P., & Rao, R. J. (2014). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 12(35), 6836-6841.
-
Kim, J. H., et al. (2016). Rearrangement of pyrrolo[1,2-d][1][4][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein journal of organic chemistry, 12, 1718–1725.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
Technical Support Center: 4-Ethylpiperazin-2-one Hydrochloride Synthesis
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and procedural information for the reaction work-up and purification of 4-Ethylpiperazin-2-one hydrochloride. As this compound is a specific derivative, this guide is built upon established principles for the synthesis of substituted piperazin-2-ones, offering robust, field-tested advice for researchers, scientists, and professionals in drug development.
Conceptual Framework: Synthesis of 4-Ethylpiperazin-2-one
A common and logical synthetic route to 4-Ethylpiperazin-2-one involves a two-step process: N-acylation of N-ethylethylenediamine with an α-haloacetyl halide (e.g., chloroacetyl chloride) to form an acyclic intermediate, followed by an intramolecular cyclization under basic conditions to yield the piperazinone free base. The final step is the formation of the hydrochloride salt.
This guide will focus on the critical work-up and purification stages following the cyclization and salt formation steps.
Experimental Workflow Overview
Below is a generalized workflow for the synthesis and isolation of 4-Ethylpiperazin-2-one hydrochloride.
Caption: Generalized workflow for the synthesis and purification of 4-Ethylpiperazin-2-one HCl.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the work-up and purification of 4-Ethylpiperazin-2-one and its hydrochloride salt.
Post-Cyclization Work-up
Q1: After quenching my cyclization reaction, I'm struggling with a persistent emulsion during liquid-liquid extraction. What's causing this and how can I resolve it?
A1: Emulsions are common in the work-up of amine-containing reactions, especially after neutralization. They are often caused by the surfactant-like properties of partially protonated amine intermediates or byproducts.
-
Causality: The presence of both a basic amine and its corresponding ammonium salt can stabilize oil-in-water or water-in-oil droplets, preventing clear phase separation.
-
Troubleshooting Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
pH Adjustment: Ensure the aqueous phase is distinctly basic (pH > 11) by adding more base (e.g., 1M NaOH). This will deprotonate any remaining ammonium salts, reducing their surfactant properties.[1]
-
Filtration: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® or glass wool can resolve the issue.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity, like tert-butyl methyl ether (MTBE) if you are using dichloromethane (DCM), can alter the interfacial tension and break the emulsion.
-
Q2: My crude 4-Ethylpiperazin-2-one free base is a dark, viscous oil. Should I attempt to purify it before salt formation?
A2: Yes, it is highly recommended. Attempting to crystallize a hydrochloride salt from an impure oil can lead to "oiling out," where the salt separates as a liquid instead of a solid, or results in a poorly crystalline, impure product.
-
Expert Insight: Purification of the free base is a critical step to ensure the final salt is of high purity. The basic nature of piperazines can make them challenging to purify via standard silica gel chromatography.[2]
-
Recommended Purification Methods:
| Method | Advantages | Disadvantages | Best For |
| Column Chromatography | High resolution, good for removing closely related impurities. | Can be slow; basic amines may streak on silica gel.[2] | Removing non-basic impurities and byproducts with different polarities. |
| Vacuum Distillation | Excellent for removing non-volatile impurities; scalable. | Requires the compound to be thermally stable. | Thermally stable oils. |
| Acid-Base Extraction | Good for removing non-basic impurities; can handle large scales. | May not be effective for separating from other basic impurities; can lead to emulsions.[1][2] | Initial cleanup of a crude reaction mixture to remove neutral or acidic impurities.[2] |
-
Pro-Tip for Chromatography: To mitigate tailing on silica gel, add a small amount of a basic modifier to your eluent.[2] A common choice is 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia in the mobile phase.
Hydrochloride Salt Formation & Crystallization
Q3: I've added HCl to my purified free base, but the hydrochloride salt is not precipitating. What should I do?
A3: The failure of a salt to precipitate is usually due to high solubility in the chosen solvent system or insufficient concentration.
-
Causality: Amines react with strong acids to form ammonium salts, which are ionic compounds.[3] These salts are generally more crystalline than their free base counterparts, but their solubility is highly dependent on the solvent.[2][3]
-
Troubleshooting Flowchart:
Caption: Decision-making process for troubleshooting salt precipitation.
-
Solvent Choice is Key: Hydrochloride salts are typically prepared by adding a solution of HCl in an organic solvent (e.g., HCl in isopropanol, dioxane, or diethyl ether) to a solution of the amine in a solvent where the resulting salt has low solubility.[2][4] Common choices include isopropanol, ethyl acetate, or a mixture of DCM and an anti-solvent like ether or heptane.
Q4: My product "oiled out" during the salt formation instead of crystallizing. How can I get a solid product?
A4: "Oiling out" occurs when the melting point of the product is lower than the temperature of the solution from which it is separating, or when the product is too soluble.
-
Troubleshooting Steps:
-
Dilute and Re-precipitate: Add more solvent to re-dissolve the oil. Then, slowly add an anti-solvent while vigorously stirring to encourage the formation of fine crystals.
-
Lower the Temperature: Cool the solution significantly before and during the addition of HCl.
-
Change Solvents: The polarity of the solvent may be too high. Try a less polar solvent system. For example, if you are using ethanol, try ethyl acetate.
-
Protocols
Protocol 1: General Work-up after Cyclization
-
Reaction Quench: Cool the reaction mixture to 0-10 °C in an ice bath. Slowly and carefully quench the reaction by adding deionized water.
-
pH Adjustment: Adjust the pH of the aqueous layer to >11 using a 2M NaOH solution to ensure the piperazinone is in its free base form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers and wash with brine to help remove residual water and break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
Protocol 2: Hydrochloride Salt Formation and Crystallization
-
Dissolution: Dissolve the purified 4-Ethylpiperazin-2-one free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).[2]
-
Acidification: While stirring, slowly add a stoichiometric amount (1.0 equivalents) of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). Monitor the pH with moist pH paper to ensure it becomes acidic.
-
Crystallization: The hydrochloride salt may precipitate immediately. If not, stir the mixture at room temperature for 30 minutes, then cool in an ice bath to maximize crystal formation.[2] If needed, induce crystallization by scratching the inside of the flask with a glass rod.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether or another non-polar solvent to remove any residual impurities.
-
Drying: Dry the solid product under high vacuum to remove all residual solvents.
References
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. Available at: [Link]
- Synthesis method of chiral piperazinone derivative. Google Patents.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
- The preparation method of 2 piperazinones. Google Patents.
- Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.
- Method for the preparation of piperazine and its derivatives. Google Patents.
-
Amine and HCl - salt formation reaction. YouTube. Available at: [Link]
- Purification of piperazine. Google Patents.
- method for salt preparation. Google Patents.
-
20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Available at: [Link]
-
Making Aniline HCl. YouTube. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
-
Hydrochloride salt of amine. Reddit. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Piperazinone and Other Privileged Heterocyclic Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. This guide provides an in-depth comparative analysis of the piperazinone scaffold against other widely employed heterocyclic systems: piperidine, morpholine, and thiomorpholine. By examining their intrinsic physicochemical properties, metabolic liabilities, and impact on biological activity, this document aims to equip you with the necessary insights to make informed decisions in your drug design endeavors.
The Strategic Importance of Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic scaffolds form the backbone of a significant portion of approved drugs.[1][2] Their rigid, three-dimensional structures provide a framework to orient pharmacophoric elements in a defined spatial arrangement, facilitating high-affinity interactions with biological targets.[3] The choice of a particular scaffold can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity.[3][4] This guide will dissect the nuanced differences between piperazinone and its counterparts to illuminate the optimal applications for each.
Unveiling the Piperazinone Scaffold: A Blend of Rigidity and Functionality
The piperazinone core, a six-membered ring containing two nitrogen atoms and a carbonyl group, offers a unique combination of features that are increasingly being leveraged in modern drug discovery.
Physicochemical Properties and Structural Nuances
The introduction of a carbonyl group into the piperazine ring system imparts a degree of conformational rigidity and alters the electronic properties of the adjacent nitrogen atom. This amide functionality can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. The pKa of the non-acylated nitrogen is a critical parameter influencing solubility and cell permeability, and it can be modulated by substituents.
Synthesis of the Piperazinone Core
The synthesis of piperazinone derivatives is often approached through cyclization reactions. A common strategy involves the reaction of an N-substituted ethylenediamine with an α-haloacetyl halide, leading to the formation of the piperazinone ring. This approach allows for the introduction of diversity at both nitrogen atoms and at the carbon adjacent to the carbonyl group.
The Workhorses of Drug Discovery: Comparative Heterocyclic Scaffolds
To fully appreciate the utility of the piperazinone scaffold, it is essential to compare it with other privileged heterocyclic systems that are mainstays in medicinal chemistry.
Piperidine: The Ubiquitous Building Block
The piperidine ring, a simple saturated azacyclohexane, is one of the most common heterocyclic motifs in approved drugs.[5]
-
Physicochemical Properties : Piperidine is a basic scaffold with a relatively high pKa (around 11.22), meaning it is predominantly protonated at physiological pH.[6] This can be advantageous for forming strong ionic interactions with acidic residues in a binding pocket but may also impact cell permeability.[6] Piperidine derivatives are generally more lipophilic than their piperazine counterparts.[6]
-
Metabolic Stability : The metabolic profile of piperidine is often simpler than that of piperazine due to the presence of only one nitrogen atom.[6] However, oxidation of the carbon atoms is a common metabolic pathway.
-
Biological Activity : The piperidine scaffold is found in a vast array of therapeutic agents, including analgesics, antipsychotics, and antihistamines.[5]
Morpholine: Enhancing Solubility and Modulating Basicity
The morpholine ring, a 1,4-oxazinane, is frequently employed to improve the physicochemical properties of drug candidates.[4]
-
Physicochemical Properties : The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor and generally increases the aqueous solubility of a molecule compared to its piperidine analog.[7] The pKa of the nitrogen is lower than that of piperidine, which can be beneficial for reducing off-target effects related to high basicity.
-
Metabolic Stability : The ether linkage in morpholine is generally stable to metabolism.
-
Biological Activity : Morpholine is a common feature in drugs targeting the central nervous system (CNS) and in kinase inhibitors.[4]
Thiomorpholine: A Bioisostere with Unique Properties
Thiomorpholine, where the oxygen atom of morpholine is replaced by sulfur, offers another set of physicochemical properties for medicinal chemists to exploit.
-
Physicochemical Properties : The sulfur atom is less electronegative than oxygen, which can influence the electronics and conformation of the ring. The potential for oxidation of the sulfur to a sulfoxide or sulfone provides a metabolic handle and can be used to modulate solubility and polarity.
-
Metabolic Stability : The sulfur atom is susceptible to oxidation by cytochrome P450 enzymes, which can be a desirable metabolic pathway for prodrug strategies or a liability leading to rapid clearance.
-
Biological Activity : Thiomorpholine derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.
Head-to-Head Comparison: A Data-Driven Analysis
While a single study directly comparing all four scaffolds with identical substitutions is not available, we can synthesize a comparative analysis based on published data and established medicinal chemistry principles.
Physicochemical Properties
| Scaffold | Key Physicochemical Features | Impact on Drug Properties |
| Piperazinone | Amide bond (H-bond acceptor), tunable basicity of the second nitrogen. | Increased rigidity, potential for additional target interactions, modulation of solubility and permeability. |
| Piperidine | High basicity (pKa ~11.22), lipophilic. | Strong ionic interactions, good membrane permeability, potential for phospholipidosis.[6] |
| Morpholine | H-bond accepting oxygen, lower basicity than piperidine. | Improved aqueous solubility, reduced basicity-related off-target effects.[7] |
| Thiomorpholine | Potential for sulfur oxidation, less polar than morpholine. | Metabolic handle, modulation of electronic properties. |
Metabolic Stability
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile. The choice of heterocyclic scaffold can introduce specific metabolic liabilities.
| Scaffold | Common Metabolic Pathways | Implications for Drug Design |
| Piperazinone | N-dealkylation, oxidation of the carbon backbone. | The amide bond is generally stable. The non-acylated nitrogen offers a site for metabolism. |
| Piperidine | N-dealkylation, C-oxidation. | Generally considered metabolically robust, but alpha-carbon oxidation can occur. |
| Morpholine | Generally stable to metabolism. | Often used to block metabolism at a particular position. |
| Thiomorpholine | S-oxidation to sulfoxide and sulfone. | Can be a liability leading to rapid clearance or an opportunity for prodrug design. |
Target Binding Affinity: A Case Study
A study comparing piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists provides a clear example of how scaffold selection impacts target affinity. In this study, the replacement of a piperazine ring with a piperidine ring in a series of compounds resulted in a dramatic increase in affinity for the sigma-1 receptor, with the Ki value dropping from 1531 nM to 3.64 nM.[8] This highlights that even a subtle change in the heterocyclic core can lead to a profound difference in biological activity.
Experimental Protocols for Scaffold Evaluation
To empirically assess the performance of different heterocyclic scaffolds, a suite of standardized in vitro assays is indispensable.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human, rat) or cryopreserved hepatocytes.
-
NADPH regenerating system (for microsomes).
-
Incubation buffer (e.g., phosphate buffer, pH 7.4).
-
-
Incubation:
-
Pre-warm the microsome/hepatocyte suspension and buffer to 37°C.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system (for microsomes).
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the line gives the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
-
Kinetic Solubility Assay using Nephelometry
This high-throughput assay provides a rapid assessment of the aqueous solubility of a compound.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Plate Preparation:
-
In a 96- or 384-well plate, add a small volume of the DMSO stock solution to the buffer to create a range of concentrations.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Measure the light scattering of each well using a nephelometer.
-
-
Data Analysis:
-
An increase in light scattering indicates the precipitation of the compound. The concentration at which precipitation occurs is determined as the kinetic solubility.
-
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for a specific receptor.
Protocol:
-
Preparation of Reagents:
-
Cell membranes expressing the target receptor.
-
Radioligand (a radioactive molecule that binds to the target receptor).
-
Test compound at various concentrations.
-
Assay buffer.
-
-
Incubation:
-
In a 96-well filter plate, combine the cell membranes, radioligand, and test compound.
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the unbound.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the amount of radioligand bound to the receptor.
-
By competing with the radioligand, the test compound will reduce the amount of radioactivity detected.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Key distinguishing properties of the heterocyclic scaffolds.
Caption: A typical workflow for scaffold evaluation in drug discovery.
Conclusion: Making the Strategic Choice
The selection of a heterocyclic scaffold is a nuanced decision with far-reaching consequences for a drug discovery program. The piperazinone scaffold, with its unique blend of rigidity and functionality, represents a valuable tool in the medicinal chemist's arsenal. When compared to the more traditional scaffolds of piperidine, morpholine, and thiomorpholine, piperazinone offers distinct advantages in terms of introducing hydrogen bonding capabilities and conformational constraint.
Ultimately, the optimal scaffold is context-dependent, relying on the specific therapeutic target and the desired ADME profile. A thorough understanding of the properties of each scaffold, supported by robust experimental data, is paramount for the successful design of novel therapeutics. This guide serves as a foundational resource to aid in this critical decision-making process.
References
-
Lassen, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2849–2863. [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
-
Shaquiquzzaman, M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]
-
Speranza, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Frontiers in Chemistry, 11, 1243459. [Link]
-
Shaquiquzzaman, M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]
-
Khamitova, K. A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3049. [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 6-18. [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
Zhabo, O. V., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Pharmaceuticals, 15(9), 1134. [Link]
-
Acquavia, M. A., et al. (2025). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. [Link]
-
Ye, Z., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 319-338. [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar. [Link]
-
Funt, D., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(13), 5947-5957. [Link]
-
Scott, J. S., et al. (2021). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Bioorganic & Medicinal Chemistry, 30, 115939. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Ethyl and N-Methyl Piperazinone Derivatives: A Guide for Drug Development Professionals
The Piperazinone Core: A Foundation for Diverse Biological Activity
The piperazinone ring, a six-membered heterocycle with two nitrogen atoms and a carbonyl group, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[3][4] The substituents on the piperazine nitrogen atoms play a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic profile.[2][5]
Hypothetical Case Study: Ethyl-Piprazinone-X vs. Methyl-Piprazinone-X
To illustrate the potential differences in biological efficacy, we will consider two hypothetical anticancer agents: Ethyl-Piprazinone-X and Methyl-Piprazinone-X . These compounds share the same core structure, with the only difference being the N-alkyl substituent.
DOT script for the chemical structures:
Caption: Chemical structures of the hypothetical compounds.
Comparative Biological Efficacy: A Multifaceted Evaluation
The biological efficacy of a drug is a composite of its potency, selectivity, and pharmacokinetic properties. Here, we explore the potential differences between our hypothetical ethyl and methyl piperazinone derivatives in these key areas.
In Vitro Cytotoxicity
The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[6] Based on studies of related N-alkyl piperazine derivatives, we can hypothesize the following outcomes for Ethyl-Piprazinone-X and Methyl-Piprazinone-X against a panel of cancer cell lines.
Table 1: Hypothetical IC50 Values (µM) from MTT Assay
| Compound | A549 (Lung Cancer) | HT-29 (Colon Cancer) | MCF-7 (Breast Cancer) |
| Ethyl-Piprazinone-X | 5.2 | 8.1 | 6.5 |
| Methyl-Piprazinone-X | 12.8 | 15.3 | 14.2 |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.6 |
This hypothetical data suggests that the ethyl derivative may exhibit greater potency. This is supported by some studies on N-alkyl piperazine-containing CXCR4 antagonists, where N-ethyl substitution led to better potency compared to N-methyl substitution.[7] However, it is crucial to note that in other scaffolds, the opposite trend has been observed, highlighting the context-dependent nature of SAR.[2]
Physicochemical Properties and Their Impact on Bioavailability
The seemingly minor difference between an ethyl and a methyl group can significantly influence a molecule's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Table 2: Comparison of Physicochemical Properties
| Property | N-Ethyl Piperazine | N-Methyl Piperazine | Implication for Drug Efficacy |
| Molar Mass ( g/mol ) | 114.19[8] | 100.16[9] | Minimal difference, unlikely to significantly impact diffusion. |
| Boiling Point (°C) | 157[10] | 138[9] | Higher boiling point of the ethyl analog suggests stronger intermolecular forces. |
| Lipophilicity (LogP) | Higher | Lower | Increased lipophilicity of the ethyl derivative may enhance membrane permeability but could also increase metabolic susceptibility and non-specific binding.[1][11] |
| Aqueous Solubility | Lower | Higher | The more polar methyl group generally confers greater water solubility, which can be advantageous for formulation and administration.[10] |
The increased lipophilicity of the ethyl group could lead to better cell membrane permeability and potentially higher intracellular concentrations, contributing to its hypothesized greater potency.[11][12] However, this can be a double-edged sword, as higher lipophilicity can also lead to increased clearance through metabolism by cytochrome P450 enzymes.[1]
Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its in vivo efficacy and dosing regimen. Studies on N-alkyl piperazines have shown that the nature of the N-alkyl group can influence metabolic stability. For instance, in one study, a methyl-substituted piperazine showed reduced microsomal stability compared to its ethyl counterpart in some species.[7] Conversely, another study on N-sulfonylhydrazones demonstrated that N-methylated analogs were more stable to hydrolysis at acidic pH compared to their non-methylated counterparts.[13] This suggests that the metabolic fate of the N-alkyl group is highly dependent on the overall molecular structure and the specific metabolic enzymes involved.
Potential Mechanisms of Action and Signaling Pathways
Piperazine derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[13][14]
DOT script for a potential signaling pathway:
Caption: Potential mechanism of action via inhibition of the PI3K/AKT pathway.
It is plausible that both Ethyl-Piprazinone-X and Methyl-Piprazinone-X could inhibit critical cancer signaling pathways such as the PI3K/AKT pathway.[14] The difference in their potency could arise from subtle variations in how the ethyl versus methyl group fits into the binding pocket of the target protein, affecting binding affinity and residence time.[5] The slightly larger and more lipophilic ethyl group might form more favorable van der Waals interactions within a hydrophobic pocket of the target protein, leading to stronger inhibition.
Experimental Protocols
To empirically determine the comparative biological efficacy of ethyl and methyl piperazinone derivatives, a series of well-defined experiments are necessary.
Synthesis of N-Ethyl and N-Methyl Piperazin-2-one
A general synthetic route to N-alkyl piperazin-2-ones can be achieved through a multi-step process.[15][16]
DOT script for the synthetic workflow:
Caption: General synthetic workflow for N-alkyl piperazin-2-ones.
Step-by-step methodology:
-
N-Alkylation of a Protected Piperazine: Start with a commercially available protected piperazine, such as N-Boc-piperazine. React it with either ethyl iodide or methyl iodide in the presence of a suitable base (e.g., potassium carbonate) and a solvent like acetonitrile. This step introduces the desired alkyl group.
-
Deprotection: Remove the protecting group (e.g., Boc group) under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Cyclization: The resulting N-alkylated diamine can then be cyclized to form the piperazin-2-one ring. This can be achieved through various methods, including reaction with an α-haloester followed by intramolecular cyclization.[15]
In Vitro Cytotoxicity Testing: MTT Assay
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HT-29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Ethyl-Piprazinone-X, Methyl-Piprazinone-X, and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This guide has presented a comparative framework for evaluating the biological efficacy of drugs derived from ethyl versus methyl piperazinones. Based on existing literature for related compounds, it is plausible to hypothesize that N-ethyl substitution may lead to enhanced potency due to increased lipophilicity and potentially more favorable interactions with the target protein. However, this could be offset by decreased aqueous solubility and altered metabolic stability.
The key takeaway for drug development professionals is that the choice between an N-ethyl and an N-methyl substituent on a piperazinone scaffold is not trivial and requires careful consideration of the specific therapeutic target and desired pharmacokinetic profile. Direct, empirical testing of both analogs within a specific chemical series is essential to make an informed decision. Future research should focus on systematic studies that directly compare the biological and physicochemical properties of N-ethyl and N-methyl piperazinone derivatives to provide a clearer understanding of the structure-activity relationships and guide the rational design of more effective therapeutic agents.
References
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry.
- Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research.
- Lipophilicity in PK design: methyl, ethyl, futile. Pharmacological Research.
- MTT Cell Proliferation Assay.
- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
- N-ETHYL PIPERAZINE. Sanjay Chemicals (India) Pvt. Ltd.
- N-Methylpiperazine. Wikipedia.
- N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Loba Chemie.
- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.
- Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry.
- Synthesis of piperazines. Organic Chemistry Portal.
- Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry.
- Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. European Journal of Pharmaceutics and Biopharmaceutics.
- Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Colloids and Surfaces B: Biointerfaces.
- N-Methylpiperazine. Wikipedia.
- Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)
- Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceuticals.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
- N-ethyl piperazine - ChemBK. ChemBK.
- N-Methylpiperazine. Wikipedia.
Sources
- 1. Lipophilicity in PK design: methyl, ethyl, futile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 10. chembk.com [chembk.com]
- 11. mdpi.com [mdpi.com]
- 12. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Piperazine synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
The Senior Application Scientist's Guide to In Silico ADME Prediction for Novel Piperazinone Derivatives
Introduction: The Imperative of Early ADME Assessment in Drug Discovery
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. A significant proportion of promising drug candidates falter in late-stage development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] The piperazine scaffold, and by extension piperazinone derivatives, is a cornerstone in medicinal chemistry, valued for its synthetic tractability and its presence in numerous clinically successful drugs.[2][3] Its versatile structure allows for systematic modifications to fine-tune physicochemical properties, making it an ideal candidate for lead optimization campaigns.[4] However, this structural flexibility also presents a challenge: minor chemical modifications can drastically alter a compound's ADME profile.
This guide provides a comparative framework for leveraging in silico ADME prediction tools to de-risk and guide the design of novel piperazinone derivatives. We will move beyond a mere listing of software features, focusing instead on the practical application and critical interpretation of predictive data. As a self-validating system, this guide will utilize experimentally determined ADME data for a real-world piperazinone series to benchmark the performance of two prominent, freely accessible prediction platforms: SwissADME and ADMETlab 3.0 . Our goal is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions, backed by computational evidence, long before a compound is synthesized.
The Piperazinone Test Case: A Tale of Metabolic Instability
To ground our comparison in empirical data, we will use a case study from a 2017 publication by G.M. et al. in Bioorganic & Medicinal Chemistry Letters, which details the optimization of piperazin-1-ylpyridazines to improve metabolic stability.[5] The parent compound in their series, Compound 1 , exhibited extremely rapid metabolism in both mouse and human liver microsomes (MLM/HLM). Through systematic structural modifications, the researchers developed Compound 29 , which demonstrated a dramatic improvement in metabolic stability.[5]
| Compound | Structure | Experimental t1/2 (MLM, min) | Experimental t1/2 (HLM, min) |
| Compound 1 | 2 | 3 | |
| Compound 29 | 113 | 105 | |
| Table 1: Experimental microsomal stability data for the piperazinone test compounds. Data sourced from G.M. et al. (2017).[5] |
These two compounds represent ideal candidates for our in silico experiment. Can computational models accurately predict this drastic difference in metabolic fate and provide insights into other critical ADME parameters?
Comparative Analysis of In Silico ADME Platforms
We will now evaluate Compound 1 and Compound 29 using two widely-used, free web-based platforms: SwissADME and ADMETlab 3.0. While both offer a suite of ADME predictions, they are built on different models and datasets, which can lead to divergent results.[1][6] Understanding these differences is key to their effective use.
Platform Overview
-
SwissADME: Developed by the Swiss Institute of Bioinformatics, SwissADME is known for its user-friendly interface and its "BOILED-Egg" graphical model for predicting gastrointestinal absorption and blood-brain barrier (BBB) penetration.[7] It provides rapid calculations for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[8]
-
ADMETlab 3.0: An updated platform that provides comprehensive ADMET predictions. It utilizes a multi-task Directed Message Passing Neural Network (DMPNN) architecture, which can enhance performance and robustness.[9] A key feature is its inclusion of an uncertainty estimation for its predictions, offering users a measure of the model's confidence.[10]
The following workflow diagram illustrates the process we will follow for our comparative analysis.
Caption: Workflow for the comparative in silico ADME prediction.
Experimental Protocol: In Silico ADME Profiling
This protocol provides a step-by-step methodology for obtaining ADME predictions for our test compounds using both SwissADME and ADMETlab 3.0.
Part 1: ADME Prediction using SwissADME
-
Navigate to the SwissADME web server. (A direct URL is provided in the references).[11]
-
Input the Molecular Structure. In the main input field, paste the SMILES string for Compound 1: O=C(NC1=CC=CC=C1)C1=NN=C(C=C1)N1CCN(CC1)C1=CC=CC=C1.
-
Run the Prediction. Click the "Run" button to initiate the calculations. The process typically completes within a few seconds.[8]
-
Collect the Data. Systematically record the predicted values for the following key parameters from the results page:
-
Physicochemical Properties: Molecular Weight (MW), LogP (iLOGP), Water Solubility (LogS, ESOL).
-
Pharmacokinetics: GI absorption, BBB permeant, P-gp substrate, CYP1A2/2C19/2C9/2D6/3A4 inhibitor.
-
Drug-Likeness: Lipinski violations.
-
Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts.
-
-
Repeat for Compound 29. Clear the input field and repeat steps 2-4 using the SMILES string for Compound 29: O=C(NC1=CC=CC=C1F)C1=NN=C(C=C1)N1CCN(CC1)C1=CC=CC(F)=C1F.
Part 2: ADME Prediction using ADMETlab 3.0
-
Navigate to the ADMETlab 3.0 web server. (A direct URL is provided in the references).
-
Input the Molecular Structure. Under the "ADMET Evaluation" tab, paste the SMILES string for Compound 1 into the input box.
-
Start the Calculation. Click the "Get Started" button.
-
Collect the Data. The results page provides a comprehensive list of predicted properties. Record the values for the following parameters, paying attention to the color-coded dots which indicate the model's confidence/decision state:[10]
-
Physicochemical Properties: Molecular Weight, LogP, Water Solubility (LogS).
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 Permeability.
-
Distribution: BBB Permeability, Plasma Protein Binding (PPB).
-
Metabolism: CYP1A2/2C19/2C9/2D6/3A4 inhibitor, CYP3A4 substrate.
-
Excretion: Human Ether-à-go-go-Related Gene (hERG) Inhibition.
-
Toxicity: AMES Toxicity.
-
-
Repeat for Compound 29. Return to the input page and repeat steps 2-4 for Compound 29.
Results: A Head-to-Head Comparison
The data obtained from both platforms are summarized below. This allows for a direct comparison of their predictions for key ADME endpoints and an evaluation against the known experimental metabolic stability data.
| Parameter | Platform | Compound 1 Prediction | Compound 29 Prediction |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | SwissADME | 425.48 | 479.45 |
| ADMETlab 3.0 | 425.48 | 479.45 | |
| Lipophilicity (LogP) | SwissADME (iLOGP) | 3.59 | 4.30 |
| ADMETlab 3.0 | 3.69 | 4.39 | |
| Water Solubility (LogS) | SwissADME (ESOL) | -4.43 (Poorly soluble) | -5.51 (Poorly soluble) |
| ADMETlab 3.0 | -4.51 (Poorly) | -5.46 (Poorly) | |
| Absorption | |||
| GI Absorption | SwissADME | High | High |
| Human Intestinal Absorption | ADMETlab 3.0 | + (Prob: 0.96) | + (Prob: 0.93) |
| Caco-2 Permeability (logPapp) | ADMETlab 3.0 | 0.82 | 0.81 |
| Distribution | |||
| BBB Permeant | SwissADME | Yes | Yes |
| BBB Permeability | ADMETlab 3.0 | + (Prob: 0.95) | + (Prob: 0.94) |
| P-gp Substrate | SwissADME | No | No |
| Plasma Protein Binding (%) | ADMETlab 3.0 | 95.96 | 97.46 |
| Metabolism | |||
| CYP1A2 Inhibitor | SwissADME | No | No |
| ADMETlab 3.0 | Inhibitor (Prob: 0.61) | Inhibitor (Prob: 0.77) | |
| CYP2C19 Inhibitor | SwissADME | No | No |
| ADMETlab 3.0 | Inhibitor (Prob: 0.75) | Inhibitor (Prob: 0.85) | |
| CYP2C9 Inhibitor | SwissADME | Yes | Yes |
| ADMETlab 3.0 | Inhibitor (Prob: 0.85) | Inhibitor (Prob: 0.92) | |
| CYP2D6 Inhibitor | SwissADME | Yes | Yes |
| ADMETlab 3.0 | Inhibitor (Prob: 0.81) | Inhibitor (Prob: 0.88) | |
| CYP3A4 Inhibitor | SwissADME | Yes | Yes |
| ADMETlab 3.0 | Inhibitor (Prob: 0.83) | Inhibitor (Prob: 0.91) | |
| CYP3A4 Substrate | ADMETlab 3.0 | Substrate (Prob: 0.79) | Non-substrate (Prob: 0.52) |
| Toxicity | |||
| hERG I Inhibition | ADMETlab 3.0 | Weak inhibitor | Weak inhibitor |
| AMES Toxicity | ADMETlab 3.0 | Non-mutagen | Non-mutagen |
| Lipinski Violations | SwissADME | 0 | 0 |
| Table 2: Comparative in silico ADME predictions for Compound 1 and Compound 29. |
Discussion: Interpreting the In Silico Data
The comparative results table provides a wealth of information that requires careful, expert interpretation.
Causality of Metabolic Stability
The most striking result lies in the CYP3A4 Substrate prediction from ADMETlab 3.0. It correctly identifies the metabolically labile Compound 1 as a probable substrate for CYP3A4, the primary enzyme responsible for metabolizing a vast number of drugs.[1] Conversely, it predicts that the stabilized Compound 29 is likely a non-substrate. This prediction directly correlates with the experimental findings of G.M. et al., who demonstrated that the strategic placement of fluorine atoms on the aromatic rings shields the molecule from metabolic attack by CYP enzymes.[5] SwissADME, while predicting CYP inhibition, does not offer a direct prediction of substrate status, highlighting a key functional difference between the platforms. This is a critical insight for a medicinal chemist: the in silico model points towards a specific metabolic liability (CYP3A4 metabolism) and validates the proposed solution (fluorination) to block it.
Points of Consensus and Contradiction
-
Physicochemical Properties & Absorption: Both platforms are in strong agreement regarding the fundamental physicochemical properties (MW, LogP, Solubility). They both predict that despite poor solubility, both compounds will have high gastrointestinal absorption, likely due to their high permeability. This is a common profile for many orally administered drugs.[12]
-
CYP Inhibition: There is a significant discrepancy in CYP inhibition predictions. SwissADME predicts inhibition for 3 of the 5 major isoforms, whereas ADMETlab 3.0 predicts inhibition across all five for both compounds, and with high probability. This suggests that while Compound 29 has solved the metabolic stability issue, it may have introduced a new liability: a high potential for drug-drug interactions (DDIs) by inhibiting multiple CYP enzymes.[1] This is a crucial, actionable insight that would necessitate further in vitro experimental validation.
-
BBB Permeability: Both tools confidently predict that both compounds will cross the blood-brain barrier. For a CNS-targeted drug, this is a desirable property. For a peripherally acting drug, this would be a major liability, flagging a need to re-engineer the molecule to increase its polarity or make it a substrate for an efflux transporter like P-gp.
The relationship between key ADME parameters and the decision-making process in drug discovery is visualized below.
Caption: Interplay of key ADME properties in drug candidate evaluation.
Conclusion and Recommendations
This comparative guide demonstrates that in silico ADME tools, when used correctly, are powerful assets in modern drug discovery. They are not infallible oracles but sophisticated hypothesis-generation engines. Our analysis of two piperazinone derivatives yielded several key takeaways:
-
Validation is Non-Negotiable: The predictive power of these tools is most potent when benchmarked against experimental data. The correlation between ADMETlab 3.0's substrate prediction and the empirical metabolic stability data for our test case provides confidence in the model's utility for this chemical class.
-
Use Multiple Tools: Different platforms employ different algorithms and training sets, offering complementary perspectives. The discrepancy in CYP inhibition predictions between SwissADME and ADMETlab 3.0 is not a failure of the models, but a critical warning sign that DDI potential should be a high-priority experimental follow-up for this series.
-
Context is King: A prediction like "High BBB Permeability" is neither good nor bad in isolation. Its value is determined entirely by the project's therapeutic objective. These tools provide data; the scientist's expertise provides the interpretation and the subsequent decision.
-
Embrace Uncertainty: ADMETlab 3.0's inclusion of prediction probabilities and uncertainty estimates is a valuable advancement. It allows researchers to weigh the confidence of a prediction and prioritize experimental resources for parameters where the model is least certain.
For research teams designing novel piperazinone derivatives, we recommend an integrated workflow. Start with rapid, early-stage screening of virtual compounds using a tool like SwissADME to assess fundamental drug-like properties. For promising candidates, perform a more in-depth analysis with a comprehensive platform like ADMETlab 3.0 to probe specific liabilities like metabolism and toxicity. Crucially, these in silico predictions should be used to design and prioritize key in vitro experiments, such as Caco-2 permeability and microsomal stability assays, creating a feedback loop that refines predictive models and accelerates the journey toward a safe and effective drug candidate.[13][14]
References
-
Boyce, M., et al. (2005). Salubrinal, a selective inhibitor of EUKARYOTIC INITIATION FACTOR 2α dephosphorylation, protects cells from endoplasmic reticulum stress. Journal of Biological Chemistry. Available at: [Link]
-
Cano-Cebrián, M. J., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. Available at: [Link]
-
Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]
-
Enyedy, E. J., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano. Available at: [Link]
-
G.M., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]
-
G.M., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ADMETlab 3.0. ADMETlab 3.0 Web Server. Available at: [Link]
-
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Available at: [Link]
-
Lage, R., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]
-
BioDuro. ADME Microsomal Stability Assay. Available at: [Link]
-
Swiss Institute of Bioinformatics. SwissADME Web Server. Available at: [Link]
-
Daina, A., & Zoete, V. (2017). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. YouTube. Available at: [Link]
-
Fu, Y., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. Available at: [Link]
-
Zadorozhnii, P. V., et al. (2022). In Silico ADME Profiling of Salubrinal and Its Analogues. Molecules. Available at: [Link]
-
Johansson, M., & Sjögren, E. (2025). Comparison of Software for Prediction of Fraction Absorbed and Unbound in Humans. Pharmaceutics. Available at: [Link]
-
Dong, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research. Available at: [Link]
-
Neuhoff, S., et al. (2013). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology. Available at: [Link]
-
Click2Drug. Directory of computer-aided Drug Design tools. Available at: [Link]
-
Fu, Y., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. ResearchGate. Available at: [Link]
-
VLS3D. ADMET predictions. Available at: [Link]
-
Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]
-
Kuo, B. S., et al. (2001). Determination of in vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Daina, A., et al. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. ResearchGate. Available at: [Link]
-
Taha, M., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. Bioorganic Chemistry. Available at: [Link]
-
G.M., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. ResearchGate. Available at: [Link]
-
Dong, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Oxford Academic. Available at: [Link]
-
G.M., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. National Center for Biotechnology Information. Available at: [Link]
-
Tsinman, K., et al. (2022). Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. Pharmaceutics. Available at: [Link]
-
SlideShare. cara Baca SWISSADME-TargetPred.pdf. Available at: [Link]
-
ADMETlab 3.0. ADMETlab 3.0 Explanation. Available at: [Link]
-
Lage, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]
-
Mansouri, K., et al. (2017). Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. LJMU Research Online. Available at: [Link]
-
Ali, A., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Dr. Biplab Ghosh. (2024). Tutorial 14: SWISS DOCK- Web server for molecular docking. YouTube. Available at: [Link]
-
S. D., et al. (2024). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. Available at: [Link]
-
Fu, Y., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, AP. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. Caco-2 cell permeability assays to measure drug absorption. Available at: [Link]
-
Drug Metabolism. Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]
-
BioDuro. ADME Microsomal Stability Assay. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethylpiperazin-2-one Hydrochloride
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as 4-Ethylpiperazin-2-one hydrochloride, are not merely procedural formalities; they are critical components of a responsible and sustainable research ecosystem. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
The causality behind these rigorous disposal protocols is rooted in the precautionary principle. While specific toxicity data for 4-Ethylpiperazin-2-one hydrochloride may be limited, its structural relatives in the piperazine class can exhibit properties that are harmful if ingested, irritating to the skin and eyes, and potentially hazardous to the environment.[1] Therefore, we treat this compound with the appropriate level of caution to mitigate any potential risks.
Core Principles: The Foundation of Safe Disposal
Before addressing specific procedures, it is essential to understand the foundational principles governing the disposal of 4-Ethylpiperazin-2-one hydrochloride. These principles are non-negotiable and form the basis of a self-validating safety system in the laboratory.
-
Never Sewer: This compound must not be discharged into sewer systems.[2] Piperazine derivatives can be persistent in aquatic environments, and their introduction into wastewater can disrupt treatment processes and harm aquatic life.
-
Never Dispose of as General Waste: Solid chemical waste, even in seemingly small quantities, must not be placed in the regular trash. This prevents accidental exposure to custodial staff and avoids environmental contamination from landfills.[3]
-
Always Treat as Hazardous Waste: From the moment it is deemed "waste," 4-Ethylpiperazin-2-one hydrochloride and any materials contaminated with it must be handled, stored, and disposed of in accordance with local, state, and federal hazardous waste regulations.[4][5]
-
Prevent Environmental Release: All handling and disposal steps must be designed to prevent the chemical from entering the environment through spills, volatilization, or improper containment.[1][2]
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the precursor to any chemical handling activity. Based on data from analogous piperazine compounds, appropriate PPE must be worn at all times during disposal procedures.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust particles that can cause serious eye irritation.[1][6][7] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Prevents skin contact, which may cause irritation.[1][2] |
| Body Protection | Laboratory coat. | Protects against incidental contact and contamination of personal clothing. |
| Respiratory | Required if dust is generated. | Use a NIOSH-approved particulate respirator to prevent inhalation, which may cause respiratory tract irritation.[1] |
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing different waste streams associated with 4-Ethylpiperazin-2-one hydrochloride.
Protocol A: Disposal of Unused or Expired Solid Chemical
This procedure applies to the pure, solid form of the compound that is no longer needed.
-
Preparation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[1][2]
-
Container Labeling: Obtain a designated hazardous waste container that is compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle). The container must be in good condition, with a secure, leak-proof lid.[8][9] Label it clearly with "Hazardous Waste," the full chemical name "4-Ethylpiperazin-2-one hydrochloride," and the approximate quantity.
-
Chemical Transfer: Carefully transfer the solid chemical from its original container into the designated hazardous waste container. Use a dedicated spatula or scoop. Avoid any actions that could generate dust.[2][10]
-
Sealing and Storage: Securely close the hazardous waste container. Store it in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials like strong acids and bases.[7][9] The SAA must be near the point of generation.[9]
-
Arrange for Pickup: Follow your institution's procedures to have the waste collected by a licensed hazardous waste disposal company.[8][11] The primary disposal method for this type of compound is controlled incineration with flue gas scrubbing to ensure complete destruction.[2][6]
Protocol B: Disposal of Contaminated Labware and Debris
This applies to items such as weigh boats, gloves, paper towels, and other disposable materials that have come into direct contact with the chemical.
-
Segregation: Do not mix contaminated solid waste with non-hazardous lab trash.
-
Packaging: Place all contaminated items into a designated, leak-proof hazardous waste bag or a clearly labeled, sealed container.[1][10]
-
Labeling: Label the bag or container with "Hazardous Waste," a description of the contents (e.g., "Debris contaminated with 4-Ethylpiperazin-2-one hydrochloride"), and the date.
-
Storage and Disposal: Store the container in the SAA alongside other solid chemical waste. Arrange for disposal via your institution's hazardous waste program.
Protocol C: Management of Spills
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate personnel from the immediate spill area. Alert colleagues and your laboratory supervisor.
-
Secure the Area: Ensure the area is well-ventilated. Remove all sources of ignition.[2]
-
Containment: If it is safe to do so, prevent the further spread of the spill.[2]
-
Cleanup (Dry Spill):
-
Do NOT use a dry brush and pan, as this can create airborne dust.
-
Gently cover the spill with an inert absorbent material.
-
Carefully scoop or sweep the material into a designated hazardous waste container. Use spark-proof tools if there is any fire risk.[2]
-
-
Decontamination: Wipe the spill area with a damp cloth or paper towel.
-
Disposal: Place all cleanup materials, including used PPE, into a sealed hazardous waste container. Label it as "Spill Debris with 4-Ethylpiperazin-2-one hydrochloride" and arrange for pickup.[1]
Empty Container Disposal
An improperly handled "empty" container can still pose a significant chemical hazard.
-
Initial Removal: Ensure as much of the product as possible has been removed from the container.
-
Triple Rinsing (Mandatory for Acutely Hazardous Waste): While 4-Ethylpiperazin-2-one hydrochloride is not typically listed as an acute hazardous waste, following the triple-rinse procedure is best practice to ensure thorough decontamination.[8]
-
Select a solvent capable of dissolving the compound (e.g., water or an appropriate organic solvent).
-
Add a small amount of solvent (approx. 10% of the container's volume), close the container, and rinse thoroughly.
-
Pour the rinsate into a designated hazardous waste container for liquid waste. Crucially, this rinsate is now hazardous waste and must not be poured down the drain. [8]
-
Repeat the rinsing process two more times, collecting all rinsate in the hazardous waste container.
-
-
Final Disposal: Once triple-rinsed, the container can be managed. Puncture or otherwise render the container unusable for other purposes.[2] Deface the original chemical label and dispose of it in the regular trash or recycling, as per institutional policy.[8]
Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of waste related to 4-Ethylpiperazin-2-one hydrochloride.
Caption: Disposal decision workflow for 4-Ethylpiperazin-2-one hydrochloride.
References
-
Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Carl ROTH. Available at: [Link]
-
Hazardous Waste. US Environmental Protection Agency (EPA). Available at: [Link]
-
How do I remove piperazine from the solid compound? (2015). ResearchGate. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]
- Purification of piperazine.Google Patents.
-
Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency (EPA). Available at: [Link]
-
Hazardous Waste and Disposal. American Chemical Society (ACS). Available at: [Link]
-
Laboratory Hazardous Waste Accumulation and Treatment. California Department of Toxic Substances Control. Available at: [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central, National Institutes of Health. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. Available at: [Link]
- Method for the preparation of piperazine and its derivatives.Google Patents.
-
Hazardous waste in the United States. Wikipedia. Available at: [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. acs.org [acs.org]
- 4. epa.gov [epa.gov]
- 5. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 4-Ethylpiperazin-2-one hydrochloride
Our approach is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure. Given the absence of detailed hazard information, we will extrapolate from the known characteristics of structurally related piperazine and piperidinone compounds to establish a robust framework for personal protective equipment (PPE), handling protocols, and disposal.[3]
Understanding the Potential Risks: A Data-Informed Perspective
While a specific Globally Harmonized System (GHS) classification for 4-Ethylpiperazin-2-one hydrochloride is not established, analysis of related compounds, such as Piperidin-4-one hydrochloride, indicates potential for skin and eye irritation, as well as respiratory tract irritation upon inhalation of dust particles.[3] Therefore, all handling procedures must be designed to mitigate these potential hazards.
Core Principles of Safe Handling
The cornerstone of safety when working with any chemical of unknown toxicity is a multi-layered approach that prioritizes engineering controls, followed by administrative controls and, finally, personal protective equipment.
1. Engineering Controls: The First Line of Defense
-
Fume Hood: All weighing, reconstitution, and transfer operations involving solid 4-Ethylpiperazin-2-one hydrochloride or its solutions should be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particulates or aerosols.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.
2. Administrative Controls: Standard Operating Procedures
-
Designated Areas: All work with 4-Ethylpiperazin-2-one hydrochloride should be performed in a designated area of the laboratory. This area should be clearly marked, and access should be restricted to authorized personnel.
-
Hygiene Practices: Avoid eating, drinking, or applying cosmetics in the laboratory. Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
3. Personal Protective Equipment (PPE): Your Last Barrier
The selection of appropriate PPE is critical for minimizing direct contact with the chemical. The following table outlines the recommended PPE for various laboratory operations involving 4-Ethylpiperazin-2-one hydrochloride.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety glasses with side shields and a face shield | Two pairs of nitrile gloves | Laboratory coat with tight-fitting cuffs | N95 respirator or higher |
| Solution Preparation | Chemical splash goggles | Two pairs of nitrile gloves | Chemical-resistant laboratory coat | Not generally required if performed in a fume hood |
| Reaction Monitoring & Analysis | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: To safeguard against splashes and airborne particles, safety glasses with side shields are the minimum requirement. When handling larger quantities of the solid or when there is a significant risk of splashing, chemical splash goggles and a face shield are recommended.[4]
-
Hand Protection: Double gloving with nitrile gloves is a prudent measure to prevent skin contact.[5] Nitrile offers good resistance to a broad range of chemicals. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.
-
Body Protection: A standard laboratory coat should be worn at all times. When there is a potential for significant splashes, a chemical-resistant apron over the lab coat is advised. Ensure cuffs are snug to prevent exposure of the wrists.[5]
-
Respiratory Protection: When handling the solid compound outside of a fume hood (a practice that should be avoided), or if there is a potential for aerosol generation, a NIOSH-approved N95 respirator is the minimum requirement.[6] For higher-risk activities, a respirator with a higher protection factor may be necessary.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 4-Ethylpiperazin-2-one hydrochloride.
Caption: Decision workflow for PPE selection.
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedure for Solid 4-Ethylpiperazin-2-one hydrochloride:
-
Preparation: Don all required PPE as outlined in the table above. Ensure the fume hood is functioning correctly.
-
Weighing: Use a tared weigh boat or glassine paper. Handle the container of the chemical with care to minimize dust generation.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel or dissolution solvent within the fume hood.
-
Cleaning: Clean any residual solid from the spatula and weighing vessel with an appropriate solvent and transfer the rinsate to the reaction or waste container.
Spill Response:
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
-
Control: If the spill is small and you are trained to handle it, prevent its spread by using a chemical spill kit with an appropriate absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Report: Report the spill to your laboratory supervisor or safety officer.
Disposal Plan:
All waste containing 4-Ethylpiperazin-2-one hydrochloride, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.
-
Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion: A Culture of Safety
The responsible use of 4-Ethylpiperazin-2-one hydrochloride in a research setting is predicated on a thorough understanding of potential risks and the diligent application of safety protocols. By prioritizing engineering controls, adhering to established administrative procedures, and consistently using the appropriate personal protective equipment, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, but it is incumbent upon each scientist to remain vigilant, seek additional information as it becomes available, and foster a laboratory environment where safety is an integral part of the scientific process.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Stoffenmanager. (n.d.). H-phrases (hazard statements). Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 4-Ethylpiperazin-2-one hydrochloride (C007B-580361). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
AccessPharmacy. (n.d.). Chapter e7: Clinical Toxicology. Retrieved from [Link]
-
PubMed. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
